1-(4-Isobutylphenyl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZIKPBHFMNTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208503 | |
| Record name | 4'-Isobutylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59771-24-3 | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59771-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Isobutylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059771243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Isobutylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-isobutylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Isobutylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Isobutylphenyl)propan-1-one, a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is a compound of significant interest in pharmaceutical chemistry. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by experimental protocols and spectral data.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for a variety of applications, from reaction kinetics to formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Physical State | Not explicitly stated, but implied to be a liquid at room temperature. | |
| Boiling Point | 86-87 °C at 0.3 Torr110-115 °C at 3 mmHg116-125 °C at 270 Pa | [3] |
| Density (Predicted) | 0.934 ± 0.06 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Spectral Analysis
Spectral analysis is a cornerstone of chemical identification and structural elucidation. Below are the available spectral data for this compound.
¹H NMR Spectroscopy
A 60 MHz ¹H NMR spectrum of this compound is available, providing insight into the proton environments within the molecule.[4]
Experimental Protocols
The accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the general methodologies for measuring the key properties of organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the distillation method.
Protocol:
-
Place a small volume of the sample (approximately 5 mL) into a distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
-
It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Density
The density of a liquid can be determined using a pycnometer or a volumetric flask.
Protocol:
-
Accurately weigh a clean, dry pycnometer or volumetric flask (W1).
-
Fill the flask to the calibration mark with the liquid sample, ensuring there are no air bubbles.
-
Weigh the flask with the sample (W2).
-
The mass of the sample is (W2 - W1).
-
The volume of the sample is the calibrated volume of the flask.
-
Density is calculated as mass divided by volume.
Determination of Solubility
A qualitative assessment of solubility can be performed by observing the dissolution of a solute in a solvent.
Protocol:
-
Add a small, measured amount of this compound to a test tube.
-
Add a small volume of the solvent to be tested (e.g., water, ethanol, acetone).
-
Agitate the mixture vigorously.
-
Observe whether the solute dissolves completely, partially, or not at all.
-
The process can be repeated with different solvents to create a solubility profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules.
¹H NMR Protocol:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a clean NMR tube to a height of about 4-5 cm.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol (for a liquid sample):
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer.
-
The sample is vaporized and then ionized by a high-energy electron beam.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical intermediate like this compound.
Caption: Workflow for Physicochemical Characterization.
References
An In-depth Technical Guide to 4'-Isobutylpropiophenone (CAS 59771-24-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the compound identified by CAS number 59771-24-3. This compound is chemically known as 4'-Isobutylpropiophenone, with alternative names including 1-[4-(2-Methylpropyl)phenyl]-1-propanone and p-Isobutylpropiophenone.[1][2] It is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3]
It is important to clarify a potential ambiguity in the initial topic query. The CAS number 59771-24-3 correctly corresponds to 4'-Isobutylpropiophenone. The name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" does not correspond to this CAS number and appears to be a conflation of different chemical entities. Searches for this pyrimidinetrione derivative did not yield a known compound with this specific structure. However, a similarly named compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), is a known intermediate in the synthesis of the drug Cilostazol.[4][5] This guide will focus exclusively on the verified compound for CAS 59771-24-3, 4'-Isobutylpropiophenone.
Chemical Structure and Properties
4'-Isobutylpropiophenone is an aromatic ketone. Its structure features a propiophenone core substituted with an isobutyl group at the para position of the phenyl ring.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 4'-Isobutylpropiophenone is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 59771-24-3 | [1][2] |
| Molecular Formula | C₁₃H₁₈O | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]propan-1-one | --- |
| Synonyms | 4'-Isobutylpropiophenone, p-Isobutylpropiophenone, 1-(4-Isobutylphenyl)propan-1-one | [1][2] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | --- |
| Boiling Point | 86-87 °C at 0.3 Torr; 116-125 °C at 270 Pa | [1] |
| Density | 0.934 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents | --- |
Synthesis of 4'-Isobutylpropiophenone
The primary method for the industrial synthesis of 4'-Isobutylpropiophenone is the Friedel-Crafts acylation of isobutylbenzene.[6] An alternative and more modern approach involves continuous-flow synthesis, which offers improved efficiency and safety.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of 4'-Isobutylpropiophenone via the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6][7]
Materials:
-
Isobutylbenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Ice-cold water
-
5% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a stirrer
-
Claisen adapter
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a Claisen adapter fitted with a dropping funnel and a reflux condenser, add the Lewis acid catalyst (e.g., 4.0 mmol FeCl₃) and the solvent (e.g., 6 mL CH₂Cl₂).
-
Addition of Acylating Agent: To the stirred suspension, add propionyl chloride (4.6 mmol) dissolved in the solvent.
-
Addition of Substrate: Slowly add a solution of isobutylbenzene (4.6 mmol) in the solvent dropwise from the dropping funnel over approximately 5-10 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction: After the addition is complete, stir the mixture for an additional 10-15 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing ice-cold water (e.g., 5 mL). The first milliliter should be added dropwise. Stir for 5 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Add more water (e.g., 10 mL) and extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Washing: Combine the organic layers and wash with a 5% aqueous NaOH solution (10 mL) to remove any acidic impurities, followed by a wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes. Filter the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4'-Isobutylpropiophenone can be purified by vacuum distillation.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 4'-Isobutylpropiophenone via Friedel-Crafts acylation.
Continuous-Flow Synthesis
Continuous-flow synthesis of 4'-Isobutylpropiophenone, as part of a multi-step synthesis of Ibuprofen, has been reported.[8] This methodology offers significant advantages in terms of safety, efficiency, and scalability. In a typical setup, streams of the reactants (isobutylbenzene and an acylating agent) and a catalyst are continuously pumped and mixed in a microreactor or a coil reactor at a controlled temperature and pressure. The product stream is then collected, and can often be used in the subsequent reaction step without extensive purification.[2][9][10]
Analytical Methods
The purity and identity of 4'-Isobutylpropiophenone are crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of 4'-Isobutylpropiophenone.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh a reference standard of 4'-Isobutylpropiophenone and dissolve it in methanol to prepare a stock solution (e.g., 1000 µg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 4'-Isobutylpropiophenone.
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane) is suitable. A typical dimension would be 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250-300°C.
-
Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for 2-5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL) and inject into the GC-MS system.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of 4'-Isobutylpropiophenone is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone at around 1680-1700 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-H stretching of the alkyl groups below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the range of 7-8 ppm), the methylene protons of the propionyl group adjacent to the carbonyl (a quartet around 2.9-3.1 ppm), the methyl protons of the propionyl group (a triplet around 1.1-1.3 ppm), the methylene protons of the isobutyl group (a doublet), the methine proton of the isobutyl group (a multiplet), and the two methyl groups of the isobutyl group (a doublet).
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon around 200 ppm, signals for the aromatic carbons, and signals for the carbons of the propionyl and isobutyl groups in the aliphatic region.
Biological Activity and Applications
The primary and well-documented application of 4'-Isobutylpropiophenone is as a crucial intermediate in the synthesis of Ibuprofen.[1][2][3] Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that cause pain and inflammation.
There is limited publicly available information on the direct biological activity or mechanism of action of 4'-Isobutylpropiophenone itself. As an aryl ketone, it may possess other biological activities, but its primary significance in the field of drug development is its role as a precursor to Ibuprofen. The logical relationship is straightforward: 4'-Isobutylpropiophenone is converted to Ibuprofen through a series of chemical reactions.
Logical Relationship: Synthesis of Ibuprofen
Caption: The role of 4'-Isobutylpropiophenone as a key intermediate in the synthesis of Ibuprofen.
Safety and Handling
4'-Isobutylpropiophenone should be handled with appropriate safety precautions in a laboratory or industrial setting. Based on available safety data sheets, it may cause skin and eye irritation and may cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
4'-Isobutylpropiophenone (CAS 59771-24-3) is a commercially significant chemical intermediate, primarily valued for its role in the synthesis of Ibuprofen. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis protocols, and analytical methods. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics is essential for the efficient and safe production of this important NSAID. The provided experimental outlines for synthesis and analysis serve as a valuable resource for laboratory and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. The continuous-flow synthesis of Ibuprofen. | Semantic Scholar [semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Isobutylphenyl)propan-1-one
This guide provides a detailed overview of the chemical properties of 1-(4-Isobutylphenyl)propan-1-one, a compound of interest to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, also known by its IUPAC name 1-[4-(2-methylpropyl)phenyl]propan-1-one, is an aromatic ketone.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C13H18O[1][2][][4] |
| Molecular Weight | 190.28 g/mol [1][2][] |
| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]propan-1-one[1][] |
| CAS Number | 59771-24-3[1][2][][4] |
| Synonyms | p-Isobutylpropiophenone, 4'-Isobutylpropiophenone[1][] |
Structural Information
The molecular structure of this compound is characterized by a propan-1-one group attached to a phenyl ring, which is substituted with an isobutyl group at the para position.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are typically found in peer-reviewed scientific literature and patents. Researchers interested in specific experimental methodologies are encouraged to consult these resources.
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of the compound.
Caption: Relationship between compound name, formula, and weight.
References
An In-depth Technical Guide to 1-(4-Isobutylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-isobutylphenyl)propan-1-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The information herein is curated for professionals in research and development, offering detailed data, experimental protocols, and logical workflows to support advanced scientific endeavors.
Core Compound Identification and Properties
This compound, also known as p-isobutylpropiophenone, is an aromatic ketone. It serves as a significant precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen.[1] Its chemical structure and properties are fundamental to its reactivity and application in organic synthesis.
Below is a summary of its key identifiers and physicochemical properties.
| Identifier | Value |
| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]propan-1-one[1] |
| Synonyms | p-Isobutylpropiophenone, 4'-Isobutylpropiophenone[1][2] |
| CAS Number | 59771-24-3[1] |
| Molecular Formula | C13H18O[1] |
| Molecular Weight | 190.28 g/mol [1] |
| SMILES | CCC(=O)C1=CC=C(C=C1)CC(C)C[1] |
| InChI | InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3[1] |
| InChIKey | GPZIKPBHFMNTOH-UHFFFAOYSA-N[1] |
Experimental Protocols: Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of isobutylbenzene.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry and is widely used in industrial applications for the synthesis of aromatic ketones.
Objective: To synthesize this compound from isobutylbenzene and propionyl chloride.
Materials:
-
Isobutylbenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl3) (Lewis acid catalyst)
-
Dichloromethane (solvent)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), aqueous solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride to dichloromethane.
-
Addition of Reactants: Cool the mixture in an ice bath. Slowly add propionyl chloride to the flask, followed by the dropwise addition of isobutylbenzene.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and an aqueous solution of hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product.
Logical Workflow: Synthesis via Friedel-Crafts Acylation
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Logical workflow for the synthesis of this compound.
References
The Pivotal Role of 1-(4-Isobutylphenyl)propan-1-one in Modern Ibuprofen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is synthesized through various industrial routes. Among these, the pathways involving the intermediate 1-(4-isobutylphenyl)propan-1-one represent a significant area of process chemistry optimization. This technical guide provides an in-depth analysis of the synthesis of this key intermediate and its subsequent conversion to ibuprofen. Detailed experimental protocols, quantitative data, and process workflows are presented to offer a comprehensive resource for researchers and professionals in drug development and manufacturing.
Introduction
The synthesis of 2-(4-isobutylphenyl)propanoic acid, widely known as ibuprofen, has evolved significantly since its discovery. Early industrial methods, such as the Boots process, were characterized by multiple steps and low atom economy. Modern approaches, including the BHC process, have streamlined the synthesis, improving efficiency and reducing environmental impact.[1] A key intermediate in several potential and existing synthetic routes is this compound. This guide focuses on the preparation of this ketone and its conversion to ibuprofen, offering a detailed examination of the underlying chemistry and practical methodologies.
Synthesis of this compound
The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich isobutylbenzene ring, primarily at the para position due to the ortho,para-directing effect and steric hindrance of the isobutyl group. Subsequent deprotonation of the resulting arenium ion intermediate yields the final product, this compound, and regenerates the catalyst.[1]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[1][3][4]
Materials:
-
Isobutylbenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring over 15-20 minutes.
-
After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C.
-
Once the addition of isobutylbenzene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data
The yield and purity of this compound are dependent on the reaction conditions, including temperature, reaction time, and the purity of reagents.
| Parameter | Typical Value | Reference |
| Yield | 60-80% | General Friedel-Crafts literature |
| Purity | >95% (after purification) | General Friedel-Crafts literature |
Conversion of this compound to Ibuprofen
Several synthetic strategies can be employed to convert this compound to ibuprofen. These methods typically involve the introduction of a carboxylic acid group at the alpha-position to the carbonyl group, followed by reduction or rearrangement.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding terminal amides or thioamides, which can then be hydrolyzed to carboxylic acids.[5][6] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.
Materials:
-
This compound
-
Sulfur powder
-
Morpholine
-
Pyridine (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (2.5 equivalents) in pyridine.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute HCl and then with water.
-
Dry the organic layer and concentrate to obtain the crude thioamide.
-
Hydrolyze the thioamide by refluxing with a strong base (e.g., NaOH in ethanol/water), followed by acidification with HCl to yield ibuprofen.
-
Purify the final product by recrystallization.
| Parameter | Typical Value | Reference |
| Yield (Thioamide) | 50-70% | [5][6] |
| Yield (Hydrolysis) | >90% | General hydrolysis literature |
| Overall Yield | 45-65% | Calculated |
Alternative Synthetic Routes
Other potential routes for the conversion include:
-
Haloform Reaction and Rearrangement: Conversion of the methyl ketone to a carboxylic acid with one less carbon via the haloform reaction is not directly applicable here. However, related rearrangements of α-haloketones could be explored.
-
Oxidation of an Intermediate Aldehyde: A multi-step process involving the formation of an epoxide from the corresponding acetophenone, followed by rearrangement to an aldehyde and subsequent oxidation to the carboxylic acid has been reported for the synthesis of ibuprofen.[7] A similar strategy could potentially be adapted starting from this compound.
Process Workflows and Signaling Pathways
The synthesis of ibuprofen from isobutylbenzene via this compound can be visualized as a series of interconnected steps.
Caption: Synthetic workflow from isobutylbenzene to ibuprofen.
The mechanism of the Friedel-Crafts acylation involves the generation of an electrophile that attacks the aromatic ring.
Caption: Mechanism of Friedel-Crafts acylation.
Conclusion
This compound serves as a valuable intermediate in the synthesis of ibuprofen. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The subsequent conversion to ibuprofen, particularly through the Willgerodt-Kindler reaction, offers a viable, albeit multi-step, pathway. Further research into more direct and efficient catalytic conversions of this compound to ibuprofen could lead to even more streamlined and economically favorable manufacturing processes. This guide provides a foundational understanding and practical protocols to aid in such research and development endeavors.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Khan Academy [khanacademy.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]
The Indispensable Role of Aromatic Ketone Intermediates in Modern Pharmaceutical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Aromatic ketones, a class of organic compounds characterized by a carbonyl group linked to two aryl groups, are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Their versatile reactivity and the ability to introduce diverse functionalities make them invaluable intermediates in the construction of complex molecular architectures with significant therapeutic activities. This technical guide provides an in-depth exploration of the core aromatic ketone intermediates, their synthesis, and their application in the manufacturing of prominent pharmaceuticals, complete with detailed experimental protocols and quantitative data.
Core Aromatic Ketone Scaffolds in Medicinal Chemistry
The structural diversity of aromatic ketones allows them to serve as precursors to a wide range of therapeutic agents. The most prominent classes of these intermediates include acetophenones, benzophenones, and chalcones.
-
Acetophenone and its Derivatives: As the simplest aromatic ketone, acetophenone and its substituted variants are crucial starting materials for numerous drugs.[1][2] They are integral to the synthesis of medications for conditions ranging from inflammation and pain to insomnia and cancer.[1][3] For instance, derivatives of acetophenone are used to produce the antidepressant bupropion, the anorectic drug amfepramone, and the hypnotic agent zolpidem.[3][4]
-
Benzophenone and its Derivatives: The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in both naturally occurring bioactive compounds and marketed drugs.[5] Its derivatives are key intermediates in the synthesis of various APIs, including antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]
-
Chalcones: These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, are open-chain precursors for flavonoids and isoflavonoids.[8][9] Their simple chemistry allows for a wide range of substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11][12]
Key Synthesis Methodologies for Aromatic Ketone Intermediates
The synthesis of aromatic ketone intermediates is primarily achieved through well-established reactions such as Friedel-Crafts acylation and Claisen-Schmidt condensation. More contemporary, greener methods involving biocatalysis and photoredox catalysis are also gaining prominence.
Friedel-Crafts Acylation
This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14] It is a cornerstone of electrophilic aromatic substitution and is widely used in industry for the synthesis of aryl ketones.[13]
General Experimental Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, the aromatic compound is dissolved in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is added portion-wise to the solution while cooling in an ice bath to control the initial exothermic reaction.
-
Acylating Agent Addition: The acyl halide or anhydride is added dropwise to the stirred mixture.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Claisen-Schmidt Condensation
This reaction is a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde, and it is the most common method for synthesizing chalcones.[8][11]
General Experimental Protocol for Claisen-Schmidt Condensation:
-
Reactant Preparation: A solution of the substituted acetophenone and substituted benzaldehyde is prepared in a suitable solvent, typically ethanol.
-
Base Addition: An aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise to the reactant mixture with constant stirring.
-
Reaction: The mixture is stirred at room temperature or gently heated for several hours. The formation of a precipitate often indicates the progress of the reaction.
-
Isolation: The reaction mixture is poured into crushed ice, and the resulting solid is collected by filtration.
-
Purification: The crude chalcone is washed with cold water to remove any residual base and then purified by recrystallization from a suitable solvent like ethanol.
Emerging Synthesis Methods
-
Visible-Light-Induced Synthesis: Metal-free, visible-light-induced C-H oxygenation processes are emerging as a green and efficient method for synthesizing aromatic ketones at room temperature using air as the oxidant.[15] This approach offers high functional group tolerance and avoids the use of metal-based reagents.[15]
-
Biocatalysis: The use of biocatalysts, such as enzymes or whole plant materials, for the asymmetric reduction of prochiral ketones is a green alternative for producing chiral alcohols, which are important intermediates.[16][17] This method is valued for its high selectivity and environmentally friendly nature.[16]
Case Studies: Aromatic Ketone Intermediates in Action
The following case studies illustrate the practical application of aromatic ketone intermediates in the synthesis of widely used pharmaceuticals.
Case Study 1: Celecoxib Synthesis
Celecoxib, a selective COX-2 inhibitor used to treat arthritis, is synthesized using 4-methylacetophenone as a key starting material.[18][19] The synthesis involves a Claisen condensation followed by a cyclocondensation reaction.[20]
Experimental Protocol for the Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (Celecoxib Intermediate):
-
A solution of sodium methoxide is prepared in toluene.[21]
-
A mixture of 4-methylacetophenone and ethyl trifluoroacetate in toluene is added to the sodium methoxide solution at 35-40°C.[21]
-
The reaction mixture is stirred at 75°C for 4 hours.[21]
-
After cooling, water and aqueous HCl are added.[21]
-
The organic layer is separated, and the aqueous layer is extracted with toluene.[21]
-
The combined organic layers are distilled under vacuum to yield the diketone intermediate.[21] A 95% yield for a similar process using methanol as a solvent has been reported.[22]
| Step | Reactants | Reagents/Solvents | Conditions | Yield | Reference |
| 1 | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide, Methanol | Stir at 80°C for 10h | 95% | [22] |
| 2 | Diketone intermediate, 4-Hydrazinobenzenesulfonic acid | Ethanol | Reflux | >80% | [22] |
| Overall | - | - | - | ~46% | [20] |
Case Study 2: Ketoprofen Synthesis
Ketoprofen, a widely used NSAID, can be synthesized from 3-methylbenzophenone.[23][24] The synthesis involves a series of steps including bromination, cyanation, alkylation, and hydrolysis.[24]
Experimental Protocol for Ketoprofen Synthesis (Illustrative Steps):
A newer, more efficient five-step synthesis starting from cyclohexanone has been developed with a 44% overall yield.[25] This process involves a Stork enamine alkylation, conversion to a dihydrobenzofuranone intermediate, pyrolytic aromatization, and finally, a benzylic oxidation to yield ketoprofen.[25]
Decagram Scale Synthesis of Ketoprofen (Final Oxidation Step):
-
7-benzyl-3-methyl-5,6-dihydrobenzofuran-2(4H)-one (14.0 g, 58.3 mmol) is dissolved in 1 N NaOH.[26]
-
Supported potassium permanganate (64.0 g) is added to the solution.[26]
-
The reaction mixture is stirred overnight (16 h) at 30 °C.[26]
-
The supported potassium permanganate is removed by filtration.[26]
-
The crude product is obtained after extraction with ethyl acetate and evaporation.[26]
-
Recrystallization yields pure ketoprofen with a 70% yield for this final step.[26]
| Synthesis Route | Starting Material | Key Steps | Overall Yield | Reference |
| Traditional | 3-Methylbenzophenone | Bromination, Cyanation, Alkylation, Hydrolysis | Not specified | [24] |
| Modern | Cyclohexanone | Stork enamine alkylation, Aldol/enol-lactonization, Pyrolytic aromatization, Oxidation | 44% | [25] |
Case Study 3: Domperidone Synthesis
Domperidone, an antiemetic drug, is synthesized by coupling two key benzimidazolone intermediates.[27] While not directly starting from a simple aromatic ketone, the synthesis of these heterocyclic intermediates involves reactions and precursors that are central to aromatic chemistry.
Experimental Protocol for Domperidone Synthesis (Coupling Step):
-
In a reaction vessel, add 5-Chloro-1-(4-piperidinyl)-benzimidazol-2-one, nitromethane, sodium sulfite, 1-(3-aminopropyl)benzimidazol-2-one, and sodium bromide.[28]
-
Stir the mixture and reflux for 30-32 hours.[28]
-
Pour the reaction solution into a sodium chloride solution and cool to 3-5°C to precipitate the solid.[28]
-
Wash the solid with a salt solution and toluene, then dehydrate.[28]
-
Recrystallize from propionitrile to obtain pure domperidone.[28] One patented method reports a yield of 83% for the synthesis of a key intermediate.[27]
| Step | Reactants | Solvents/Reagents | Conditions | Yield | Reference |
| Coupling | Intermediate 1 & 2 Analogues | Nitromethane, Sodium Sulfite, NaBr | Reflux for 30-32h | Not specified | [28] |
| Intermediate 1 Synthesis | Benzimidazolone, 1-bromo-3-chloropropane | NaOH (aq), Dichloromethane | Two-phase solution | 83% | [27] |
Conclusion
Aromatic ketone intermediates are undeniably central to the field of pharmaceutical synthesis. Their structural features and chemical reactivity provide medicinal chemists with a robust platform for the construction of a diverse range of therapeutic agents. While traditional methods like Friedel-Crafts acylation and Claisen-Schmidt condensation remain workhorses in the industry, the development of more sustainable and efficient synthetic routes, including biocatalysis and photoredox catalysis, promises to further expand the utility of these invaluable molecular building blocks. A thorough understanding of the synthesis and application of aromatic ketone intermediates is therefore essential for professionals engaged in the discovery and development of new medicines.
References
- 1. study.com [study.com]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flavorfrenzy.com [flavorfrenzy.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 8. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Catalysis Research | Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature [lidsen.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. zenodo.org [zenodo.org]
- 20. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]
- 21. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Ketoprofen synthesis - chemicalbook [chemicalbook.com]
- 24. Ketoprofen: Synthesis, Side effects, and Drug interactions_Chemicalbook [chemicalbook.com]
- 25. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CN106432194A - Gastroprokinetic agent domperidone synthetic method - Google Patents [patents.google.com]
Unveiling the Role of 1-(4-Isobutylphenyl)propan-1-one: A Technical Review of its Applications
For Immediate Release
This technical guide provides a comprehensive analysis of 1-(4-Isobutylphenyl)propan-1-one, also known as p-isobutylpropiophenone, for researchers, scientists, and professionals in drug development and chemical synthesis. The document elucidates the compound's primary function, chemical properties, and addresses its classification in the context of fragrance applications.
Executive Summary
This compound is an aromatic ketone with the chemical formula C₁₃H₁₈O. While broadly categorized as an intermediate for both pharmaceutical and fragrance applications due to its "pleasant scent," extensive review of technical and industry literature reveals its principal and well-documented role is as a key starting material in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen.[1][2] Evidence supporting its significant use as a fragrance ingredient in commercial applications is currently unsubstantiated in publicly available resources. This guide will focus on its established function in chemical synthesis and clarify its standing within the fragrance industry.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its application in controlled chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 59771-24-3 | [2][][4] |
| Molecular Formula | C₁₃H₁₈O | [4] |
| Molecular Weight | 190.28 g/mol | [4] |
| Boiling Point | 116-125 °C at 270 Pa | [4] |
| Density (Predicted) | 0.934 ± 0.06 g/cm³ | [4] |
Core Function: Pharmaceutical Intermediate
The primary and commercially significant application of this compound is its role as a precursor in the pharmaceutical industry.
Synthesis of Ibuprofen
The compound is a critical intermediate in several industrial synthesis routes for Ibuprofen. One common method is the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride, which yields this compound.[1] This intermediate then undergoes further reactions to produce the final active pharmaceutical ingredient (API).
The logical workflow for this established industrial process is outlined in the diagram below.
Diagram 1: Synthesis Pathway of Ibuprofen via this compound
Assessment of Function in Fragrance Applications
While described as having a "pleasant scent," there is a notable absence of specific data regarding the odor profile of this compound in perfumery literature.[] Fragrance industry databases, which typically provide detailed descriptions of scent characteristics, usage levels, and safety guidelines for fragrance materials, lack a specific entry for this compound.[5][6]
In contrast, structurally related compounds are well-documented for their use in fragrances. For instance, propiophenone (CAS 93-55-0) is described with a "powerful, herbaceous-floral effect" and is used in lilac and fougère compositions.[6] Similarly, various isobutyl esters like isobutyl propionate and isobutyl phenylacetate have detailed fruity and floral scent profiles.[5][7]
The lack of specific olfactory data for this compound, especially when compared to its analogues, strongly suggests it is not a commonly utilized ingredient in the fragrance industry. Its mention as a "fragrance intermediate" may be a broad classification for aromatic ketones rather than an indication of widespread use.[]
Regulatory and Safety Context
No specific fragrance-related safety assessments or regulatory limits from bodies like the International Fragrance Association (IFRA) were found for this compound. For any application in consumer products, a thorough toxicological and dermatological assessment would be required. A safety review of the broader "Alkyl Cyclic Ketones" group of fragrance ingredients indicates the level of scrutiny applied to such materials.[8]
Experimental Protocols
The predominant experimental protocol found in the literature for this compound is its synthesis via Friedel-Crafts acylation.
Objective: Synthesize this compound.
Materials:
-
Isobutylbenzene
-
Propionyl chloride
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Under an inert atmosphere, dissolve isobutylbenzene in the anhydrous solvent and cool the mixture.
-
Slowly add the Lewis acid catalyst to the solution while maintaining the low temperature.
-
Add propionyl chloride dropwise to the stirring mixture.
-
Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or GC).
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product, typically by vacuum distillation, to yield pure this compound.
The workflow for this synthesis is depicted in the following diagram.
Diagram 2: Experimental Workflow for Synthesis
Conclusion
References
- 1. Buy this compound | 59771-24-3 [smolecule.com]
- 2. 4'-ISOBUTYLPROPIOPHENONE | 59771-24-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. isobutyl propionate, 540-42-1 [thegoodscentscompany.com]
- 6. propiophenone, 93-55-0 [thegoodscentscompany.com]
- 7. isobutyl phenyl acetate, 102-13-6 [thegoodscentscompany.com]
- 8. Fragrance material review on 1-(5,5-dimethylcyclohexen-1-yl)pent-4-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-(4-Isobutylphenyl)propan-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Isobutylphenyl)propan-1-one, a key intermediate in the production of pharmaceuticals and a versatile building block in organic chemistry. This document details protocols for its synthesis and subsequent transformations, including reduction, oxidation, and the formation of heterocyclic compounds.
Introduction
This compound is an aromatic ketone of significant interest, primarily as a precursor and intermediate in various synthetic pathways. Its isobutylphenyl moiety is a core structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen. The reactivity of its carbonyl group and the adjacent α-protons allows for a diverse range of chemical modifications, making it a valuable tool for medicinal chemists and organic synthesis professionals. This document outlines key applications and provides detailed experimental protocols for the synthesis and derivatization of this important compound.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of isobutylbenzene using propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Reaction Scheme:
Caption: Friedel-Crafts acylation of isobutylbenzene.
Materials:
-
Isobutylbenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Once the addition of isobutylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio (Isobutylbenzene:Propanoyl Chloride:AlCl₃) | 1 : 1 : 1.1 |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Typical Yield | 75-85% |
Key Reactions and Applications
Reduction to 1-(4-Isobutylphenyl)propan-1-ol
The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation, often achieved using sodium borohydride (NaBH₄). The resulting alcohol, 1-(4-isobutylphenyl)propan-1-ol, can serve as a precursor for further synthetic modifications.
Experimental Protocol: Sodium Borohydride Reduction
Reaction Scheme:
Caption: Reduction of the ketone to a secondary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[1][2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude alcohol, which can be purified by column chromatography if necessary.
| Parameter | Value |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding ω-arylalkanoic acid amides or thioamides.[3][4] This reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.[5]
Experimental Protocol: Willgerodt-Kindler Reaction
Reaction Scheme:
Caption: Willgerodt-Kindler reaction workflow.
Materials:
-
This compound
-
Sulfur
-
Morpholine
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), sulfur (2.0 equivalents), and morpholine (3.0 equivalents).
-
Heat the mixture to reflux for several hours. The reaction can also be carried out under microwave irradiation for a shorter reaction time.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting thioamide can be purified by recrystallization or column chromatography. The thioamide can be further hydrolyzed to the corresponding carboxylic acid (Ibuprofen) under acidic or basic conditions.
| Parameter | Value |
| Reagents | Sulfur, Morpholine |
| Temperature | Reflux or Microwave |
| Reaction Time | 2-12 hours (conventional heating) |
| Typical Yield | 70-90% |
Synthesis of Pyrazole Derivatives
This compound can serve as a precursor for the synthesis of pyrazole derivatives. A common method involves the condensation with hydrazine after conversion to a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Experimental Protocol: Synthesis of 3-(4-Isobutylphenyl)-5-methyl-1H-pyrazole
Workflow:
Caption: Two-step synthesis of a pyrazole derivative.
Materials:
-
This compound
-
Ethyl acetate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
Procedure:
Step 1: Synthesis of 1-(4-Isobutylphenyl)butane-1,3-dione
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether or THF, add a catalytic amount of ethanol.
-
Slowly add a mixture of this compound (1.0 equivalent) and ethyl acetate (1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction by carefully adding ice-water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the aqueous layer with dilute HCl to precipitate the dicarbonyl compound.
-
Filter the solid, wash with water, and dry.
Step 2: Synthesis of 3-(4-Isobutylphenyl)-5-methyl-1H-pyrazole
-
Dissolve the 1-(4-isobutylphenyl)butane-1,3-dione (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the pyrazole derivative.
| Parameter | Value |
| Reagents | Step 1: Ethyl Acetate, Base; Step 2: Hydrazine Hydrate |
| Solvent | Step 1: Diethyl ether/THF; Step 2: Ethanol |
| Temperature | Step 1: Room Temp.; Step 2: Reflux |
| Reaction Time | Step 1: ~12 hours; Step 2: 2-4 hours |
| Typical Overall Yield | 60-75% |
Catalytic Hydrogenation
Catalytic hydrogenation of the carbonyl group provides an alternative to chemical reducing agents and can also be used to reduce the aromatic ring under more forcing conditions. For selective reduction of the ketone to an alcohol, a palladium on carbon (Pd/C) catalyst is commonly employed. A study on the selective hydrogenation of the similar 4-isobutylacetophenone showed that a sodium-promoted Pd/C catalyst gave a high yield of the corresponding alcohol.[7][8]
Experimental Protocol: Catalytic Hydrogenation
Reaction Scheme:
Caption: Catalytic hydrogenation of the ketone.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of Pd/C (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Stir the mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the product.
| Parameter | Value |
| Catalyst | Pd/C (with or without promoter) |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 1-10 atm |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | >90% |
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis. The protocols outlined in this document provide a foundation for its synthesis and derivatization, enabling the creation of a wide array of molecules for pharmaceutical and materials science applications. The reactions described, including reduction, oxidation via the Willgerodt-Kindler reaction, and heterocycle formation, highlight the synthetic potential of this key building block. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst (Journal Article) | ETDEWEB [osti.gov]
- 8. ScholarWorks@Hanyang University ERICA Campus: Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst [scholarworks.bwise.kr]
Application Notes and Protocols: Synthesis of Ibuprofen Derivatives from a 1-(4-Isobutylphenyl)propan-1-one Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel benzoxazole and triazole derivatives of ibuprofen, starting from a key intermediate, 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one. This precursor is synthesized via a Friedel-Crafts-type reaction between ibuprofen and resorcinol, embodying the core structure of 1-(4-isobutylphenyl)propan-1-one. The synthesized derivatives have shown potential as anti-inflammatory and cytotoxic agents.
Part 1: Synthesis of Benzoxazole Derivatives
This section outlines the multi-step synthesis of 1-(2-(substitutedthio)-6-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one analogs. These compounds are of interest for their potential pharmacological activities, including anticancer properties.[1]
Experimental Protocols
Protocol 1.1: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 3)
-
To a mixture of ibuprofen (1 equivalent) and resorcinol (1 equivalent), add anhydrous zinc chloride (ZnCl₂) (1 equivalent).
-
Heat the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 3) in good yield.[1]
Protocol 1.2: Synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 4)
-
Dissolve Compound 3 in a 1:1 mixture of glacial acetic acid and fuming nitric acid (HNO₃).
-
Stir the reaction mixture at room temperature, monitoring completion by TLC.
-
Carefully pour the reaction mixture into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to yield 1-(2,4-dihydroxy-5-nitrophenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 4).[1]
Protocol 1.3: Synthesis of 1-(6-Hydroxy-2-mercaptobenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one (Compound 5)
-
Reflux a solution of Compound 4 in methanol with sodium dithionite (Na₂S₂O₄) for 7 hours.[1]
-
To the reaction mixture, add carbon disulfide (CS₂) and potassium hydroxide (KOH).
-
Continue refluxing and monitor the reaction by TLC.
-
After completion, cool the mixture, neutralize with acid, and extract the product.
-
Purify the crude product to obtain 1-(6-hydroxy-2-mercaptobenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one (Compound 5).[1]
Protocol 1.4: General Procedure for the Synthesis of 1-(2-(Substitutedthio)-6-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one Derivatives (Compounds 7a-l)
-
Dissolve Compound 5 (1 equivalent) in an appropriate solvent such as acetone.
-
Add potassium carbonate (K₂CO₃) (1.5 equivalents) and the desired alkyl/benzyl halide (1.2 equivalents).
-
Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final benzoxazole derivatives (Compounds 7a-l).[1]
Data Presentation
Table 1: Yields and Melting Points of Synthesized Benzoxazole Derivatives (7a-l) [1]
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 7a | n-Butyl | 79 | 142-145 |
| 7h | (3-Trifluoromethyl)benzyl | - | - |
| 7j | 4-Chlorobenzyl | - | - |
| 7g | (2-Trifluoromethyl)benzyl | - | - |
Data for all derivatives was not fully available in the cited source.
Table 2: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives against MCF-7 Human Breast Cancer Cell Line [1]
| Compound | IC₅₀ (µM) | Standard (Doxorubicin) IC₅₀ (µM) |
| 7h | 8.92 ± 0.91 | 9.29 ± 1.02 |
| 7j | 9.14 ± 8.22 | 9.29 ± 1.02 |
| 7g | 12.19 ± 1.33 | 9.29 ± 1.02 |
Part 2: Synthesis of 1,2,3-Triazole Derivatives
This section details the synthesis of 1-(4-((1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one derivatives, which have demonstrated significant anti-inflammatory activity.[2]
Experimental Protocols
Protocol 2.1: Synthesis of 1-(2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 11)
-
Use 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 3) as the starting material (synthesized as per Protocol 1.1).
-
Reflux a mixture of Compound 3 (1 equivalent), propargyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in dry acetone for 8 hours.[2]
-
Monitor the reaction by TLC. The major product formed is the para-propargylated compound.
-
After completion, filter the mixture and evaporate the solvent.
-
Purify the crude product by column chromatography to yield Compound 11 with a reported yield of 85%.[2]
Protocol 2.2: General Procedure for the Synthesis of 1-(4-((1-Substituted-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one Derivatives (Compounds 13a-q)
-
This reaction, known as a "click reaction," utilizes a copper(I)-catalyzed 1,3-dipolar cycloaddition.[2]
-
Dissolve Compound 11 (1 equivalent) and the desired organic azide (1 equivalent) in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a catalytic amount of a copper(I) source, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction mixture at room temperature until completion is observed via TLC.
-
Perform an appropriate work-up, which may include extraction and washing.
-
Purify the final triazole derivatives (13a-q) by column chromatography.
Data Presentation
Table 3: In Vivo Anti-inflammatory Activity of Selected Triazole Derivatives [2]
| Compound | R Group | Inhibition of Edema (%) at 4h |
| Ibuprofen (Standard) | - | 95.62 |
| 13o | 4-Nitrobenzyl | 96.35 |
| 13l | 4-Nitrophenyl | 93.43 |
| 13g | Phenyl | 91.24 |
| 13c | 4-Chlorophenyl | 87.59 |
Visualizations
Synthetic Workflows
Caption: Workflow for the synthesis of benzoxazole derivatives.
Caption: Workflow for the synthesis of 1,2,3-triazole derivatives.
Signaling Pathway
The primary mechanism of action for ibuprofen and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.[3][4][5]
Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by NSAIDs.
References
- 1. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Scaffold of 1-(4-Isobutylphenyl)propan-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The chemical scaffold of 1-(4-isobutylphenyl)propan-1-one and its close chemical relatives, such as ibuprofen, serve as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. While this compound itself is primarily utilized as a chemical intermediate, its structural motif is integral to a range of derivatives exhibiting significant pharmacological activities, most notably in the realm of oncology.
These application notes provide a comprehensive overview of the derivatization of the this compound scaffold and the subsequent biological evaluation of these new chemical entities. The protocols included offer detailed methodologies for the synthesis and cytotoxic evaluation of these compounds.
Application in Anti-Cancer Drug Discovery
The isobutylphenyl propionyl framework has been successfully incorporated into various heterocyclic systems to generate compounds with potent anti-cancer properties. These derivatives have demonstrated cytotoxicity against a panel of human cancer cell lines, suggesting their potential as leads for the development of new anti-cancer drugs.
Quantitative Biological Activity Data
The following tables summarize the in vitro cytotoxic activity of various derivatives synthesized from precursors containing the this compound scaffold.
Table 1: Cytotoxic Activity of Ibuprofen-Appended Benzoxazole Analogues [1]
| Compound | Modification | Target Cell Line | IC50 (µM) |
| 7g | - | MDA-MB-231 | 12.19 ± 1.17 |
| 7h | (3-trifluoromethyl)benzyl group | MCF-7 | 8.92 ± 0.91 |
| 7h | (3-trifluoromethyl)benzyl group | MDA-MB-231 | 7.54 ± 0.95 |
| 7i | - | MDA-MB-231 | 8.78 ± 0.58 |
| 7j | 4-chlorobenzyl group | MCF-7 | 9.14 ± 8.22 |
| Doxorubicin (Standard) | - | MCF-7 | 9.29 ± 1.02 |
| Doxorubicin (Standard) | - | MDA-MB-231 | 7.68 ± 5.36 |
Table 2: Anti-proliferative Activity of 1,2,4-Triazole Based Derivatives of 2-(4-isobutylphenyl)propanoic acid [2]
| Compound | Modification | Target Cell Line | IC50 (µg/mL) |
| 7a | Methyl at position 2 of phenyl ring | HepG2 | 20.667 |
| 7b | - | HepG2 | > 20.667 |
| 7c | - | HepG2 | > 20.667 |
| 7d | Electron-withdrawing Cl-group | HepG2 | 39.667 |
| 7e | - | HepG2 | > 39.667 |
| 7f | Two methyl groups at ortho-positions of phenyl ring | HepG2 | 16.782 |
Table 3: Antiproliferative Activity of Bis-Schiff Base Derivatives of Ibuprofen [3]
| Compound | Target Cell Line | IC50 (µM) |
| 5a | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
| 5b | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
| 5e | U87-malignant glioma | 5.75 ± 0.43 |
| 5f | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
| 5g | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
| 5i | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
| 5j | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
| 5n | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
| 5q | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
| 5r | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
| 5s | U87-malignant glioma | 24.17 ± 0.46 - 43.71 ± 0.07 |
Experimental Protocols
Protocol 1: General Synthesis of Ibuprofen-Appended Benzoxazole Analogues[1]
This protocol outlines the multi-step synthesis of 1-(2-(substitutedthio)-4-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one analogues.
Step 1: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (3)
-
React ibuprofen (1) with resorcinol (2) in the presence of anhydrous ZnCl2.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction to isolate the product.
Step 2: Nitration to form 1-(2,4-dihydroxy-5-nitrophenyl)-2-(4-isobutylphenyl)propan-1-one (4)
-
Nitrate compound (3) using a mixture of glacial acetic acid and fuming HNO3 (1:1).
-
Stir the reaction mixture for 7 hours.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Wash the solid with water and dry under vacuum.
Step 3: Reductive Cyclization to form 1-(6-hydroxy-2-mercaptobenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one (5)
-
Reflux compound (4) with Na2S2O4 in methanol for 7 hours.
-
Add CS2 and KOH to the reaction mixture to facilitate cyclization.
-
Isolate the resulting benzoxazole derivative.
Step 4: Synthesis of Final Analogues (7a-l)
-
React compound (5) with various substituted benzyl halides to yield the final thiosubstituted benzoxazole derivatives.
-
Purify the final products by recrystallization or column chromatography.
-
Characterize the structure of the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay[1][4]
This protocol details the procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells and seed them into 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well.
-
Allow the cells to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 2, 4, 8, 16, 32, 64, and 128 µM).
-
Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 72 hours.
3. MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO or another suitable solvent.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizations
Synthetic Workflow
References
- 1. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biooriented Synthesis of Ibuprofen-Clubbed Novel Bis-Schiff Base Derivatives as Potential Hits for Malignant Glioma: In Vitro Anticancer Activity and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-(4-Isobutylphenyl)propan-1-one for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Isobutylphenyl)propan-1-one, a ketone derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, presents a versatile scaffold for the development of novel anticancer agents. The modification of this starting material, particularly through the formation of α,β-unsaturated ketones (chalcone-like structures) and the introduction of various heterocyclic moieties, has yielded derivatives with significant cytotoxic and apoptotic activities against various cancer cell lines. This document provides detailed application notes on the derivatization strategies for this compound and comprehensive protocols for the synthesis and in vitro evaluation of its anticancer potential.
The core principle behind the anticancer activity of many of these derivatives lies in their ability to act as Michael acceptors, interacting with nucleophilic residues in key cellular proteins, or to modulate specific signaling pathways crucial for cancer cell proliferation and survival. These pathways include the p53 tumor suppressor pathway, MAP kinase (MAPK) signaling, and the EGFR kinase pathway. By inducing cell cycle arrest and apoptosis, these compounds offer a promising avenue for the development of targeted cancer therapies.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives of this compound and related structures against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole Hybrids | Compound 7h | MCF-7 (Breast) | 8.92 ± 0.91 | [1] |
| Compound 7j | MCF-7 (Breast) | 9.14 ± 8.22 | [1] | |
| Compound 7h | MDA-MB-231 (Breast) | 7.54 ± 0.95 | [1] | |
| Bis-Schiff Base Hybrids | Compound 5e | U87-MG (Glioblastoma) | 5.75 ± 0.43 | [2] |
| Compound 5f | U87-MG (Glioblastoma) | 24.17 ± 0.46 | [2] | |
| Amide Derivatives | Dexibuprofen-Amide 4e | MCF-7 (Breast) | 0.01 ± 0.002 | [3][4] |
| Dexibuprofen-Amide 4g | MCF-7 (Breast) | 0.03 ± 0.004 | [3] | |
| α,β-Unsaturated Ketones | Compound 6b | HeLa (Cervical) | 6.7 | [5] |
| Compound 6b | PC-3 (Prostate) | 9.1 | [5] | |
| Compound 8b (Pyrazoline) | MCF-7 (Breast) | 5.6 | [5] | |
| Compound 8b (Pyrazoline) | HeLa (Cervical) | 5.5 | [5] | |
| Chalcone-Acridine Hybrids | Compound 1C | Melanoma Cells | Potent Antiproliferative | [6] |
Experimental Protocols
Protocol 1: Synthesis of α,β-Unsaturated Ketone (Chalcone) Derivatives via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone-like derivatives from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (40%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous KOH solution with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
-
Characterize the final product using techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Treat the cells with various concentrations of the compounds and a vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for an additional 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is for the detection of apoptosis in cancer cells treated with the synthesized derivatives.
Materials:
-
Cancer cells treated with the synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the synthesized compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the synthesized compounds
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cancer cells with the synthesized compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and treat with RNase A.
-
Stain the cells with PI staining solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and in vitro anticancer evaluation of chalcone derivatives.
Signaling Pathways Targeted by Chalcone Derivatives
Caption: Key signaling pathways modulated by chalcone derivatives leading to anticancer effects.
References
- 1. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biooriented Synthesis of Ibuprofen-Clubbed Novel Bis-Schiff Base Derivatives as Potential Hits for Malignant Glioma: In Vitro Anticancer Activity and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Synthesis of 1,2,3-Triazoles from 1-(4-Isobutylphenyl)propan-1-one
Introduction
1,2,3-Triazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, drug discovery, and materials science.[1] Their synthesis is often efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This application note details a synthetic protocol for the preparation of 1,2,3-triazole derivatives starting from 1-(4-isobutylphenyl)propan-1-one, a readily available ketone. The described methodology involves a two-step process: the α-azidation of the ketone followed by a CuAAC reaction with a terminal alkyne. This approach provides a versatile route to a library of novel 1,2,3-triazole compounds with potential biological activities.
Overall Synthetic Scheme
The synthesis commences with the α-azidation of this compound to yield the key intermediate, 2-azido-1-(4-isobutylphenyl)propan-1-one. This α-azido ketone then undergoes a 1,3-dipolar cycloaddition reaction with a variety of terminal alkynes, catalyzed by a copper(I) species, to afford the target 1,4-disubstituted 1,2,3-triazoles in good yields.
Experimental Protocols
Protocol 1: Synthesis of 2-Azido-1-(4-isobutylphenyl)propan-1-one (Intermediate 2)
This protocol describes the synthesis of the α-azido ketone intermediate from this compound.
Materials:
-
This compound (1)
-
Sodium azide (NaN₃)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add sodium azide (2.0 eq).
-
Slowly add a solution of iodine (1.1 eq) in DMSO to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 2-azido-1-(4-isobutylphenyl)propan-1-one (2).
Protocol 2: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives (3a-c) via CuAAC Reaction
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the α-azido ketone intermediate and a terminal alkyne.
Materials:
-
2-Azido-1-(4-isobutylphenyl)propan-1-one (2)
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-azido-1-(4-isobutylphenyl)propan-1-one (2) (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 1,2,3-triazole derivative.
Data Presentation
Table 1: Synthesis of 1,2,3-Triazole Derivatives
| Entry | Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(4-(1-(4-isobutylphenyl)-1-oxopropan-2-yl)-1H-1,2,3-triazol-4-yl)benzene (3a) | 12 | 85-95 |
| 2 | 1-Hexyne | 1-(4-isobutylphenyl)-2-(4-butyl-1H-1,2,3-triazol-1-yl)propan-1-one (3b) | 10 | 80-90 |
| 3 | Propargyl alcohol | 1-(4-isobutylphenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-one (3c) | 16 | 75-85 |
Yields are based on analogous reactions reported in the literature and are representative.
Visualizations
Logical Workflow
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Application Notes and Protocols for Reaction Monitoring of Ketone Synthesis using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides both qualitative and quantitative information about a chemical reaction in a non-invasive and non-destructive manner.[1][2][3] Its ability to simultaneously identify and quantify reactants, intermediates, and products makes it an invaluable tool for real-time reaction monitoring.[4][5][6] This application note provides detailed protocols for monitoring ketone synthesis using NMR, focusing on common reaction types such as the oxidation of secondary alcohols and Grignard reactions. The use of both traditional high-field and modern benchtop NMR spectrometers will be discussed.[7][8][9][10]
General Principles of NMR Reaction Monitoring
In-situ NMR reaction monitoring involves acquiring a series of spectra over time as a reaction proceeds within an NMR tube or a flow cell connected to the spectrometer.[4][6] By integrating the signals corresponding to specific protons (or other nuclei like ¹³C, ¹⁹F, or ³¹P) of the reactants and products, their relative concentrations can be determined throughout the course of the reaction.[11][12] This allows for the determination of reaction kinetics, endpoints, and the identification of any transient intermediates or byproducts.[5][6]
Key advantages of using NMR for reaction monitoring include:
-
Quantitative Analysis: The area of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for accurate determination of the relative concentrations of different species in a mixture.[1][3][12]
-
Structural Information: NMR provides detailed structural information, enabling the unambiguous identification of reactants, products, and any intermediates that may form.
-
Non-invasive Monitoring: Samples can be analyzed directly in the reaction vessel (NMR tube) without the need for quenching or workup, providing a true representation of the reaction mixture.
-
Versatility: A wide range of nuclei can be monitored, offering flexibility for different reaction systems.
Experimental Protocols
General Protocol for In-Situ NMR Reaction Monitoring
This protocol outlines the general steps for setting up an NMR experiment to monitor a chemical reaction.
Materials:
-
NMR spectrometer (High-field or Benchtop)
-
NMR tubes (5 mm)
-
Deuterated solvent
-
Internal standard (optional, for absolute quantification)
-
Reactants and reagents for the desired ketone synthesis
Procedure:
-
Sample Preparation:
-
Accurately weigh the starting materials and dissolve them in a deuterated solvent in a small vial.
-
If using an internal standard for absolute quantification, add a known amount of a suitable standard (e.g., tetramethylsilane (TMS), 1,4-dioxane, or maleic acid). The standard should have a simple spectrum that does not overlap with reactant or product signals.[11]
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction. This serves as the t=0 reference.
-
Optimize spectral parameters such as the spectral width, number of scans, and relaxation delay (d1). For quantitative measurements, a longer relaxation delay (typically 5 times the longest T1 of the signals of interest) is crucial to ensure full relaxation of all nuclei.[11]
-
-
Reaction Initiation:
-
Initiate the reaction inside the NMR tube. This can be done by adding the final reagent (e.g., a catalyst or a Grignard reagent) directly to the tube, followed by quick shaking. For light- or temperature-sensitive reactions, initiation can be performed inside the spectrometer.
-
-
Time-course Data Acquisition:
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of the starting material(s) and the ketone product in each spectrum.
-
Normalize the integrals to a reference peak (e.g., the internal standard or a signal from a non-reacting component of the mixture).
-
Plot the normalized integral values as a function of time to obtain the reaction profile.
-
Protocol for Monitoring the Oxidation of a Secondary Alcohol to a Ketone
This protocol provides a specific example of monitoring the oxidation of 1-phenylethanol to acetophenone.
Materials:
-
1-phenylethanol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or a TEMPO-based system)[14][15]
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,4-dioxane)
Procedure:
-
Sample Preparation:
-
In a vial, dissolve a known amount of 1-phenylethanol and the internal standard in CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the starting material. Note the chemical shifts of the benzylic proton of 1-phenylethanol (a quartet around 4.9 ppm) and the methyl protons (a doublet around 1.5 ppm). The methyl protons of the product, acetophenone, will appear as a singlet around 2.6 ppm.[14]
-
-
Reaction Initiation:
-
Carefully add the oxidizing agent to the NMR tube.
-
-
Data Acquisition:
-
Immediately start acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
-
-
Data Analysis:
-
Integrate the signal of the disappearing benzylic proton of the starting material and the appearing methyl singlet of the acetophenone product.
-
Calculate the percentage conversion at each time point using the following formula: % Conversion = [Integral(product) / (Integral(product) + Integral(starting material))] * 100
-
Quantitative Data Summary:
| Time (min) | Integral (1-phenylethanol, benzylic H) | Integral (Acetophenone, methyl H) | % Conversion |
| 0 | 1.00 | 0.00 | 0.0 |
| 10 | 0.75 | 0.25 | 25.0 |
| 20 | 0.50 | 0.50 | 50.0 |
| 30 | 0.25 | 0.75 | 75.0 |
| 40 | 0.10 | 0.90 | 90.0 |
| 50 | 0.05 | 0.95 | 95.0 |
Note: The values in this table are illustrative and will vary depending on the specific reaction conditions.
Protocol for Monitoring a Grignard Reaction to Synthesize a Ketone
This protocol describes the monitoring of the reaction between an ester and a Grignard reagent to form a ketone. It is important to note that Grignard reactions are often fast and exothermic, requiring careful setup and potentially the use of a flow-NMR system for accurate monitoring.[16][17]
Materials:
-
Ester (e.g., methyl benzoate)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous deuterated tetrahydrofuran (THF-d₈)
Procedure:
-
Sample Preparation:
-
In a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the ester in anhydrous THF-d₈.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the starting material.
-
-
Reaction Initiation:
-
Due to the high reactivity of Grignard reagents, the reaction is best initiated at low temperature within the NMR spectrometer.
-
Cool the NMR probe to the desired temperature (e.g., 0 °C or -78 °C).
-
Using a syringe, carefully add the Grignard reagent to the NMR tube while it is in the spectrometer (if the setup allows) or quickly outside and then re-insert.
-
-
Data Acquisition:
-
Begin acquiring spectra immediately. Given the often rapid nature of Grignard reactions, a fast acquisition time is crucial.[16]
-
-
Data Analysis:
-
Monitor the disappearance of the ester signals and the appearance of the ketone product signals.
-
Be aware of the potential for the ketone to react further with the Grignard reagent to form a tertiary alcohol. The relative integrations of the ketone and alcohol products can provide information on the selectivity of the reaction.
-
Quantitative Data Summary:
| Time (s) | Integral (Ester) | Integral (Ketone) | Integral (Tertiary Alcohol) | % Conversion (to Ketone) |
| 0 | 1.00 | 0.00 | 0.00 | 0.0 |
| 30 | 0.40 | 0.55 | 0.05 | 55.0 |
| 60 | 0.10 | 0.70 | 0.20 | 70.0 |
| 120 | 0.00 | 0.60 | 0.40 | 60.0 (yield) |
| 180 | 0.00 | 0.50 | 0.50 | 50.0 (yield) |
Note: This table illustrates a scenario where the ketone product is subsequently consumed. The maximum conversion to the ketone represents the optimal reaction time to maximize its yield.
Visualization of Workflows
General Workflow for NMR Reaction Monitoring
Caption: General workflow for monitoring a chemical reaction using NMR spectroscopy.
Decision Pathway for Quantitative NMR (qNMR) Analysis
Caption: Decision pathway for performing relative versus absolute quantitative NMR analysis.
Conclusion
NMR spectroscopy is a highly effective technique for the real-time monitoring of ketone synthesis. It provides detailed kinetic and mechanistic insights that are often difficult to obtain with other analytical methods. The protocols and workflows presented here offer a guide for researchers to implement NMR monitoring in their own synthetic work, leading to a better understanding and optimization of chemical reactions. The increasing availability of high-performance benchtop NMR spectrometers further enhances the accessibility of this powerful technique for routine laboratory use.[1][7][18]
References
- 1. youtube.com [youtube.com]
- 2. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. mdpi.com [mdpi.com]
- 8. Low-Field, Benchtop NMR Spectroscopy as a Potential Tool for Point-of-Care Diagnostics of Metabolic Conditions: Validation, Protocols and Computational Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Isobutylphenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isobutylphenyl)propan-1-one, a key intermediate in the production of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of isobutylbenzene. This reaction typically employs an acylating agent such as propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Q2: What are the expected major side products in this synthesis?
A2: The primary side products are the positional isomers: 1-(2-isobutylphenyl)propan-1-one (ortho-isomer) and 1-(3-isobutylphenyl)propan-1-one (meta-isomer). The isobutyl group on the benzene ring is an ortho-, para-directing group. Due to the steric hindrance posed by the bulky isobutyl group, the formation of the para-isomer is significantly favored over the ortho-isomer.
Q3: Is polysubstitution a significant concern in this reaction?
A3: Polysubstitution is generally not a major issue in Friedel-Crafts acylation, unlike in Friedel-Crafts alkylation.[1][2] The acyl group introduced onto the aromatic ring is deactivating, which makes the product less reactive than the starting material, thereby hindering further acylation.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is particularly useful as it can separate and identify the starting materials, the desired product, and the isomeric side products.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inactive Catalyst: Aluminum chloride is highly sensitive to moisture.[6] - Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive.[6] - Suboptimal Temperature: Reaction may be too slow at low temperatures or side reactions may occur at high temperatures.[6] - Impure Reagents: Water or other impurities in isobutylbenzene or the acylating agent can inhibit the reaction. | - Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[6] - Use a stoichiometric amount of AlCl₃ (at least one equivalent per mole of acylating agent).[6] - Optimize the reaction temperature. A common starting point is to perform the addition of reagents at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating.[6] - Use freshly distilled or high-purity reagents. |
| High Percentage of Ortho- or Meta-Isomers | - Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. - Choice of Catalyst/Solvent: While AlCl₃ is common, other Lewis acids or different solvents might influence the isomer ratio. | - Maintain a controlled, lower reaction temperature during the addition of reagents. - While less common for this specific synthesis, exploring alternative Lewis acids (e.g., FeCl₃, ZnCl₂) or solvent systems could be a strategy for optimization. |
| Formation of Tar-like Byproducts | - Excessive Heat: High reaction temperatures can lead to the decomposition of starting materials or products.[1] - Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions. | - Carefully control the reaction temperature and avoid localized overheating. - Monitor the reaction by TLC or GC-MS and quench it once the starting material is consumed to avoid prolonged exposure to reaction conditions. |
| Difficulty in Purifying the Product | - Similar Physical Properties of Isomers: The boiling points and polarities of the ortho-, meta-, and para-isomers can be very similar, making separation by distillation or standard column chromatography challenging. | - Fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different. - Column chromatography using a high-performance silica gel and an optimized solvent system (e.g., a mixture of hexane and ethyl acetate) can be employed. - Recrystallization from a suitable solvent may be an option if the desired para-isomer is a solid at room temperature and the impurities are oils. |
Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene
This protocol is designed to favor the formation of the desired this compound.
Materials:
-
Isobutylbenzene (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous AlCl₃ to the flask, followed by anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.
-
Add isobutylbenzene to the cooled suspension.
-
Slowly add propionyl chloride dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure this compound.
Analytical Characterization
The identification of the desired product and potential side products can be achieved through various analytical techniques.
| Technique | Expected Observations for this compound | Notes on Side Product Identification |
| ¹H NMR | Aromatic protons will show a characteristic pattern for a 1,4-disubstituted benzene ring (two doublets). The isobutyl group and the propanoyl group will also have distinct signals. | The ortho- and meta-isomers will exhibit more complex splitting patterns in the aromatic region of the ¹H NMR spectrum. |
| ¹³C NMR | The number of signals in the aromatic region will be consistent with a para-substituted ring (typically 4 signals). | The ortho- and meta-isomers will show a different number of aromatic signals (typically 6 signals). |
| GC-MS | A single major peak with the correct mass-to-charge ratio for the desired product. | Isomeric side products will have the same mass-to-charge ratio but will typically have different retention times, allowing for their separation and relative quantification.[5][7] |
| HPLC | A major peak corresponding to the para-isomer. | HPLC with a suitable column (e.g., C18) and mobile phase can be used to separate the positional isomers. |
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to identifying and resolving issues during the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction yield for Friedel-Crafts acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to help optimize your reaction yields and address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the most common causes?
A1: Low or no yield in Friedel-Crafts acylation can be attributed to several factors. The most common culprits are related to the reactants, catalyst, and reaction conditions.[1][2]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2] It is crucial to maintain anhydrous conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2][4] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1][2][4]
-
Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[2][3]
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. Some reactions proceed well at room temperature, while others may require heating.[1] However, excessively high temperatures can lead to side reactions and decomposition.[1][5]
Q2: I've confirmed my reagents are pure and conditions are anhydrous, but the yield is still low. What should I try next?
A2: If the basic conditions are met, consider the following optimization steps:
-
Increase Catalyst Loading: Since the product-catalyst complex formation consumes the catalyst, ensure you are using at least a stoichiometric amount relative to the acylating agent.[4] A slight excess (e.g., 1.1 equivalents) can be beneficial.[4]
-
Optimize Reaction Temperature: The optimal temperature is substrate-dependent. It is advisable to start with a lower temperature and gradually increase it if the reaction is not proceeding, monitoring by TLC.[4] For some reactions, controlling the initial exothermic reaction at low temperatures (0-5 °C) is crucial to prevent side reactions.[6]
-
Adjust Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times, especially at high temperatures, can cause degradation.[7]
-
Order of Addition: The order in which reagents are added can impact the outcome. A common practice is to suspend the Lewis acid in the solvent, followed by the slow addition of the acylating agent, and then the aromatic substrate.[4]
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Q3: I am observing the formation of multiple products. How can I improve selectivity?
A3: While Friedel-Crafts acylation is generally more selective than alkylation, the formation of multiple products can occur.[1][4]
-
Regioselectivity: For substituted aromatic substrates, the position of acylation is directed by the existing substituent. Electron-donating groups typically direct ortho- and para-acylation, while electron-withdrawing groups direct meta-acylation.[4] The choice of solvent can also influence regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-position (kinetic product), whereas polar solvents like nitrobenzene favor the beta-position (thermodynamic product).[4][7][8]
-
Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is less common because the acyl group deactivates the aromatic ring, making a second acylation less favorable.[1][9] However, with highly activated aromatic rings (e.g., phenols, anilines), it might be observed.[1]
Q4: My reaction is producing a dark, tarry material. What is the cause?
A4: Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat.[7]
-
High Reaction Temperature: Temperatures exceeding 100°C can lead to the decomposition of sensitive substrates and the formation of tarry products.[7]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of degradation.[7]
Issue 3: Practical Experimental Problems
Q5: My aromatic substrate has an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is not working. What is the issue?
A5: Aromatic compounds containing amine or hydroxyl groups are generally not suitable for Friedel-Crafts acylation.[3] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring.[3][10]
-
Workaround: A common strategy is to protect the functional group before acylation. For example, an amine can be acetylated to form an amide, which is less basic and directs ortho- and para-substitution.[4] The protecting group can be removed after the Friedel-Crafts reaction.[10]
Q6: The reaction mixture becomes a thick, unmanageable slurry. What can I do?
A6: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst.[4]
-
Solvent Choice and Volume: Ensure you are using a sufficient volume of an appropriate solvent. Dichloromethane is a common choice as it is a good solvent for the reactants and the intermediate complex.[4]
-
Stirring: Efficient mechanical stirring is crucial to maintain a homogenous mixture and ensure good heat transfer.[4]
Q7: I'm having trouble with the work-up; an emulsion has formed. How can I resolve this?
A7: The formation of emulsions during the aqueous work-up is a common problem.[3][4]
-
Quenching: Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[3][4]
-
Breaking Emulsions: If an emulsion still forms, adding a saturated solution of NaCl (brine) can help to break it by increasing the ionic strength of the aqueous layer.[3][6]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effects of key parameters on the yield and selectivity of Friedel-Crafts acylation.
Table 1: Effect of Catalyst Stoichiometry
| Catalyst (AlCl₃) Equivalents | Typical Outcome | Rationale |
| < 1.0 | Low to no yield | Insufficient catalyst to drive the reaction to completion due to complexation with the ketone product.[1][2] |
| ≥ 1.0 | Optimal Yield | Stoichiometric amounts are required to account for complexation with the product.[2][4] |
| > 1.1 | Potentially higher yield | A slight excess can help to overcome any catalyst deactivation by trace amounts of moisture.[4] |
Table 2: Influence of Solvent on Regioselectivity for Naphthalene Acylation
| Solvent | Predominant Isomer | Rationale |
| Carbon Disulfide (CS₂) (non-polar) | 1-acetylnaphthalene | Favors the kinetically controlled product. The product-catalyst complex precipitates, preventing rearrangement.[7][8] |
| Dichloromethane (CH₂Cl₂) (non-polar) | 1-acetylnaphthalene | Favors the kinetically controlled product.[7] |
| Nitrobenzene (polar) | 2-acetylnaphthalene | Favors the thermodynamically more stable product. The product-catalyst complex remains in solution, allowing for rearrangement.[4][7][8] |
Table 3: General Effect of Temperature on Reaction Outcome
| Temperature Range | Typical Outcome | Rationale |
| Low (e.g., 0-25 °C) | Higher selectivity, slower reaction | Minimizes side reactions and can favor kinetic products.[5][6] |
| Moderate (e.g., 25-80 °C) | Increased reaction rate, potentially lower selectivity | Balances reaction rate and selectivity. Many reactions proceed well in this range.[4][5] |
| High (e.g., >80 °C) | Faster reaction, risk of decomposition and tar formation | Can lead to byproducts and lower overall yield of the desired product.[5][7] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene
This protocol is a general guideline for the acylation of an activated aromatic ring.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
5% HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.[4]
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.[6]
-
Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: Add toluene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture while maintaining the low temperature.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the progress by TLC.[1]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[11]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[11]
-
Purification: Purify the product as necessary, for example, by distillation or column chromatography.
Visualizations
Caption: The two-step mechanism of Friedel-Crafts acylation.
Caption: A general experimental workflow for Friedel-Crafts acylation.
Caption: A troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. websites.umich.edu [websites.umich.edu]
Technical Support Center: Purification of 1-(4-Isobutylphenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of starting material from the 1-(4-Isobutylphenyl)propan-1-one product.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material impurity in the synthesis of this compound?
The most common starting material impurity is unreacted isobutylbenzene. This is particularly prevalent if the reaction has not gone to completion or if an excess of isobutylbenzene was used during the synthesis, which is a common practice in Friedel-Crafts acylation reactions to favor the desired product.
Q2: What are the potential side products of the synthesis?
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of isobutylbenzene with propionyl chloride or propionic anhydride. The isobutyl group is an ortho-, para-directing group. While the para-substituted product is sterically favored and is the major product, a small amount of the ortho-isomer, 1-(2-isobutylphenyl)propan-1-one, can be formed as a byproduct. Due to the deactivating nature of the ketone group, poly-acylation is generally not a significant issue.[1][2][3]
Q3: What are the recommended methods for purifying the crude this compound product?
The primary methods for purifying the product and removing unreacted isobutylbenzene are:
-
Fractional Distillation: This is a highly effective method due to the significant difference in boiling points between the starting material and the product.
-
Column Chromatography: This technique separates compounds based on their polarity and is effective for removing both starting material and side products.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, this method can yield a highly pure product.
Troubleshooting Guides
Issue 1: Presence of a significant amount of starting material (isobutylbenzene) in the product after initial work-up.
Identification: The presence of isobutylbenzene can be confirmed by ¹H NMR spectroscopy. Isobutylbenzene will show characteristic signals for the isobutyl group and the aromatic protons. Specifically, a doublet for the six methyl protons around 0.9 ppm, a multiplet for the methine proton around 1.86 ppm, a doublet for the methylene protons around 2.47 ppm, and multiplets for the aromatic protons between 7.1 and 7.3 ppm.[4]
Solutions:
| Method | Troubleshooting Steps |
| Fractional Distillation | 1. Ensure your distillation apparatus is set up for fractional distillation with a fractionating column (e.g., Vigreux, Raschig rings). 2. Carefully monitor the temperature at the head of the column. The first fraction to distill will be the lower-boiling isobutylbenzene (boiling point: ~170 °C at atmospheric pressure).[5][6][7][8][9] 3. After the isobutylbenzene has been removed, the temperature will rise significantly. The desired product, this compound, will distill at a higher temperature (boiling point: 116-125 °C at 270 Pa, which is significantly higher at atmospheric pressure). 4. It is often advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product and prevent potential decomposition. |
| Column Chromatography | 1. Choose an appropriate solvent system. A common choice for separating aromatic ketones from less polar hydrocarbons is a mixture of hexane and ethyl acetate.[10] 2. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute the non-polar isobutylbenzene first. 3. Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar product, this compound. 4. Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product. |
Issue 2: The product is an oil and does not crystallize.
Identification: The crude product may appear as a viscous oil, making purification by recrystallization challenging.
Solutions:
| Method | Troubleshooting Steps |
| Inducing Crystallization | 1. Scratching: Use a glass rod to scratch the inside of the flask containing the product dissolved in a minimal amount of a suitable solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth. 2. Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization. 3. Solvent System: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble and a "non-solvent" in which it is insoluble can often induce crystallization. For aromatic ketones, combinations like ethanol/water or ethyl acetate/hexane can be effective.[11][12][13][14] |
| Alternative Purification | If crystallization is unsuccessful, revert to fractional distillation or column chromatography as the primary purification methods. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for your crude product. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.
-
Distillation:
-
Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Collect the first fraction, which will be predominantly isobutylbenzene, at a temperature corresponding to its boiling point at the given pressure.
-
Once the temperature begins to rise sharply, change the receiving flask to collect the main fraction containing this compound.
-
Collect the product over its boiling range.
-
-
Analysis: Analyze the collected fractions by ¹H NMR or Gas Chromatography (GC) to confirm purity.
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Isobutylbenzene | C₁₀H₁₄ | 134.22 | ~170 (at 1 atm)[5][6][7][8][9] |
| This compound | C₁₃H₁₈O | 190.28 | 116-125 (at 270 Pa) |
Table 2: ¹H NMR Chemical Shift Comparison
| Protons | Isobutylbenzene (ppm)[4] | This compound (Expected, ppm) |
| -CH₃ (isobutyl) | ~0.9 (d, 6H) | ~0.9 (d, 6H) |
| -CH- (isobutyl) | ~1.86 (m, 1H) | ~1.9 (m, 1H) |
| -CH₂- (isobutyl) | ~2.47 (d, 2H) | ~2.5 (d, 2H) |
| Aromatic H (ortho to isobutyl) | ~7.1-7.3 (m, 2H) | ~7.2 (d, 2H) |
| Aromatic H (meta to isobutyl) | ~7.1-7.3 (m, 3H) | ~7.9 (d, 2H) |
| -CH₂- (propionyl) | N/A | ~2.9 (q, 2H) |
| -CH₃ (propionyl) | N/A | ~1.2 (t, 3H) |
Note: d = doublet, t = triplet, q = quartet, m = multiplet. Expected shifts for the product are estimated based on typical values for similar structures.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. Notes on Friedel-Crafts Acylation Reaction [unacademy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. Isobutylbenzene(538-93-2) 1H NMR spectrum [chemicalbook.com]
- 5. Isobutylbenzene - Wikipedia [en.wikipedia.org]
- 6. China Isobutylbenzene manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 7. 538-93-2 CAS | iso-BUTYL BENZENE | Laboratory Chemicals | Article No. 2381C [lobachemie.com]
- 8. Isobutylbenzene [drugfuture.com]
- 9. chemicalpoint.eu [chemicalpoint.eu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. rubingroup.org [rubingroup.org]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation of 1-(4-Isobutylphenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-(4-Isobutylphenyl)propan-1-one. This compound is recognized as Ibuprofen EP Impurity C and its degradation behavior is often studied in the context of Ibuprofen's stability.[1][][3] The information presented here is largely based on forced degradation studies of Ibuprofen, which provides a strong predictive framework for understanding the degradation of this compound due to their structural similarity.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on studies of the structurally related compound Ibuprofen, the primary degradation of this compound is anticipated to occur under conditions of stress such as exposure to light (photodegradation), acid, base, heat, and oxidizing agents.[4] Photodegradation, in particular, is a significant pathway for Ibuprofen and similar compounds, potentially leading to the formation of various photoproducts.[5][6][7][8]
Q2: What are the common degradation products observed in studies of related compounds like Ibuprofen?
A2: Forced degradation studies of Ibuprofen have identified several degradation products. While direct degradation products of this compound are not extensively documented, analogous products to those of Ibuprofen can be expected. For Ibuprofen, photodegradation can yield products such as 4-isobutylacetophenone (IBAP), which is known to be more toxic than the parent compound.[7] Other identified degradation products from various stress conditions include 4-acetyl benzoic acid and various hydroxylated and carboxylated species.[5][9]
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust method for separating and quantifying this compound and its degradation products.[][4] For structural elucidation and identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[4][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural characterization of isolated degradation products.[5]
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation. A typical study would include exposure to acidic, basic, and neutral hydrolysis; oxidation; photolysis; and thermal stress. The conditions should be sufficiently stringent to induce degradation (typically 5-20%) but not so harsh as to cause complete decomposition. Analysis of the stressed samples by a stability-indicating HPLC method is then performed to identify and quantify the degradation products.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Degradation Observed | 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. Incorrect preparation of stress agents. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. For photostability, increase the light intensity or exposure time. 3. Verify the concentration and pH of all prepared solutions. |
| Poor Resolution of Degradation Peaks in HPLC | 1. Inappropriate mobile phase composition or gradient. 2. Unsuitable HPLC column. 3. Co-elution of the parent compound and degradation products. | 1. Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength. Implement a gradient elution program. 2. Select a column with a different stationary phase (e.g., C18, C8, Phenyl) or a smaller particle size for higher efficiency. 3. Adjust the detection wavelength to maximize the signal of the degradation products relative to the parent compound. |
| Identification of Unknown Degradation Products is Difficult | 1. Insufficient concentration of the degradation product for characterization. 2. Complex fragmentation pattern in MS. 3. Lack of reference standards. | 1. Concentrate the sample or perform semi-preparative HPLC to isolate the impurity. 2. Utilize high-resolution mass spectrometry (e.g., QTOF-MS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis.[4] 3. Synthesize potential degradation products based on predicted pathways to use as reference standards. |
| Inconsistent Results Across Replicate Experiments | 1. Variability in experimental conditions (e.g., temperature, light exposure). 2. Instability of the degradation products. 3. Inconsistent sample preparation. | 1. Ensure precise control of all experimental parameters. Use a calibrated oven and photostability chamber. 2. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). 3. Standardize all sample preparation steps, including dilutions and extractions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis of Degradation Products
This is a representative HPLC method that can be optimized for the specific application.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Degradation Pathway and Workflow Diagrams
Caption: Predicted degradation pathways under various stress conditions.
Caption: A typical experimental workflow for a degradation study.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A toxicological study on photo-degradation products of environmental ibuprofen: Ecological and human health implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism of 2,4'-isobutylphenylpropionic acid (ibuprofen) by gas chromatography and mass spectrometry. Dialysis fluid, a convenient medium for studies on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up of 1-(4-Isobutylphenyl)propan-1-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isobutylphenyl)propan-1-one, a key intermediate in the production of Ibuprofen.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The most prevalent industrial method is the Friedel-Crafts acylation of isobutylbenzene with either propionyl chloride or propionic anhydride, using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). This method is favored for its relatively high yield and selectivity for the desired para-isomer when conducted under optimized conditions.
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this synthesis?
A2: Key challenges during the scale-up include:
-
Heat Management: The reaction is highly exothermic, and improper heat dissipation can lead to side reactions and reduced selectivity.[1]
-
Reagent Addition: Controlled addition of the acylating agent and catalyst is critical to maintain optimal reaction temperature and prevent localized overheating.
-
Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing is crucial to maximize contact between reactants and the catalyst.
-
Quenching and Work-up: The quenching of the reaction with water is extremely exothermic and requires careful control to prevent runaway reactions.[1][2] Subsequent work-up to remove the catalyst and purify the product can be challenging at a large scale.
-
Byproduct Formation: Formation of undesired ortho and meta isomers, as well as polyacylated products, can occur and complicate purification.
Q3: Are there greener alternatives to the traditional AlCl₃-catalyzed Friedel-Crafts acylation?
A3: Yes, research has focused on developing more environmentally benign catalysts. Solid acid catalysts, such as zeolites (e.g., Hβ), have shown promise in the acylation of isobutylbenzene.[3] These catalysts are often reusable, non-corrosive, and can lead to simpler work-up procedures. Additionally, solvent-free reaction conditions are being explored to reduce the environmental impact.[3]
Q4: How can the regioselectivity (formation of the desired para-isomer) be maximized?
A4: Maximizing the yield of the para-isomer is a critical aspect of this synthesis. Lowering the reaction temperature significantly improves the selectivity for the desired para-product over the ortho and meta isomers.[4] The choice of solvent can also influence the isomeric ratio.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Moisture contamination | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous aluminum chloride is extremely sensitive to moisture and will be deactivated. |
| Insufficient catalyst | The ketone product forms a complex with AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ relative to the acylating agent is often required. |
| Poor mixing | On a larger scale, ensure efficient agitation to suspend the AlCl₃ and promote contact between reactants. Inadequate mixing can lead to localized reactions and reduced overall conversion. |
| Low reaction temperature | While low temperatures favor para-selectivity, excessively low temperatures may slow the reaction rate to an impractical level. Optimize the temperature to balance selectivity and reaction time. |
Issue 2: Formation of Significant Amounts of Isomeric Impurities
| Possible Cause | Troubleshooting Action |
| High reaction temperature | Higher temperatures tend to favor the formation of the ortho and meta isomers. Maintain a low and controlled reaction temperature, ideally below 0°C, to enhance para-selectivity.[4] |
| Incorrect catalyst loading | The amount of catalyst can influence the isomer ratio. Experiment with different catalyst loadings to find the optimal balance for your specific conditions. |
| Solvent effects | The polarity of the solvent can affect the regioselectivity. Consider evaluating different solvents to optimize the isomeric purity of the product. |
Issue 3: Difficult or Uncontrolled Quenching Process
| Possible Cause | Troubleshooting Action |
| Rapid addition of water to the reaction mixture | Never add water directly to the reaction mixture. The reaction of water with unreacted AlCl₃ is violently exothermic.[2] |
| Insufficient cooling during quenching | Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water.[2] This provides a large surface area for heat exchange and helps to control the exotherm. |
| Formation of emulsions during work-up | The formation of aluminum salts can lead to stable emulsions. Adding a saturated brine solution can help to break the emulsion. Filtering the mixture through a pad of celite may also be effective. |
Issue 4: Product Purification Challenges
| Possible Cause | Troubleshooting Action |
| Presence of close-boiling isomers | If distillation is used for purification, achieving high purity can be difficult due to the close boiling points of the isomers. Optimize reaction conditions to minimize isomer formation. |
| Residual aluminum salts | Ensure the work-up procedure effectively removes all aluminum salts. This typically involves washing the organic layer with dilute acid (e.g., HCl) followed by water and a bicarbonate solution.[2] |
| Oily product that is difficult to crystallize | The crude product may be an oil. Crystallization can often be induced by using a suitable solvent system and cooling. Seeding with a small crystal of pure product can also initiate crystallization. |
Quantitative Data
Table 1: Effect of Reaction Temperature on the Regioselectivity of Isobutylbenzene Acylation
| Temperature (°C) | Para:Ortho Isomer Ratio | Reference |
| 0 | >95:5 | General observation in Friedel-Crafts literature |
| -10 to -30 | >98:2 | [4] |
| 25 | Lower selectivity (specific ratio varies) | General trend |
| 83 | Significantly lower selectivity | [5] |
Table 2: Effect of Catalyst and Acylating Agent on Yield
| Catalyst | Acylating Agent | Yield (%) | Reference |
| AlCl₃ | Propionyl Chloride | Typically >85% (optimized) | Industrial Processes |
| FeCl₃·6H₂O | Acetic Anhydride | 62% (for anisole, as a model) | [6] |
| Zeolite Hβ | Acetic Anhydride | 72% conversion, 94% selectivity (for acetylation) | [7] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
Isobutylbenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the cold reaction mixture into the vigorously stirred ice-water slurry.
-
Work-up: Once the exotherm has subsided, add concentrated HCl to dissolve any remaining aluminum salts. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent (e.g., hexane).
Visualizations
Caption: Friedel-Crafts acylation reaction mechanism.
Caption: A typical experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for low product yield.
References
- 1. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 2. benchchem.com [benchchem.com]
- 3. ijcps.org [ijcps.org]
- 4. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Certified Reference Materials for Ibuprofen Impurity Analysis: Featuring 1-(4-Isobutylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical quality control and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. For a widely used non-steroidal anti-inflammatory drug (NSAID) like Ibuprofen, the identification and quantification of impurities are critical steps mandated by regulatory bodies to ensure safety and efficacy. Certified Reference Materials (CRMs) are the cornerstone of this analytical process, providing the benchmark against which product batches are measured.
This guide offers an objective comparison of 1-(4-Isobutylphenyl)propan-1-one, a known impurity of Ibuprofen, with other relevant certified reference materials used in the quality control of Ibuprofen. The information presented herein is compiled from pharmacopeial monographs and analytical studies to assist researchers and quality control analysts in their selection and application of appropriate CRMs.
Comparison of Ibuprofen-Related Certified Reference Materials
The selection of a CRM is guided by the specific impurities that need to be monitored, as often dictated by the synthetic route of the API and its degradation pathways. This compound is a process-related impurity in some synthetic routes of Ibuprofen. For a comprehensive analysis, it is often necessary to use a range of impurity CRMs. Below is a comparison of several commercially available CRMs for Ibuprofen analysis.
| Certified Reference Material | Common Name / Pharmacopeial Designation | CAS Number | Molecular Formula | Typical Purity | Key Application |
| This compound | Ibuprofen Process Impurity | 59771-24-3 | C₁₃H₁₈O | >98% | Identification and quantification of a specific process-related impurity. |
| Ibuprofen | Ibuprofen Reference Standard | 15687-27-1 | C₁₃H₁₈O₂ | USP/EP Grade | Assay of the active pharmaceutical ingredient; system suitability tests. |
| 2-(4-Butylphenyl)propanoic acid | Ibuprofen Impurity B | 3585-49-7 | C₁₃H₁₈O₂ | >95% | Identification of a known degradation and process-related impurity.[1] |
| 1-(4-Isobutylphenyl)ethan-1-one | Ibuprofen Related Compound C | 38861-78-8 | C₁₂H₁₆O | >95% | A key impurity listed in both USP and EP monographs for system suitability and impurity profiling.[2][3] |
| 3-(4-Isobutylphenyl)propanoic Acid | Ibuprofen Impurity F | 65322-85-2 | C₁₃H₁₈O₂ | ~99.8% | Identification of a known process-related impurity.[4] |
| (2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide | Ibuprofen Impurity C (EP) | 59512-17-3 | C₁₃H₁₉NO | >98% | Identification of a known process-related impurity as per the European Pharmacopoeia.[5][6] |
Note: Purity values are typical and can vary by supplier and lot. Users should always refer to the Certificate of Analysis provided with the specific CRM.
Experimental Protocols
The use of these CRMs is predominantly in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), as described in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph.Eur.).[7][8] Below is a representative experimental protocol synthesized from these official methods for the analysis of Ibuprofen and its related substances.
Representative HPLC Method for Ibuprofen and Impurity Analysis
This method is for the identification and quantification of impurities in an Ibuprofen drug substance or product.
1. Chromatographic System:
-
Apparatus: A liquid chromatograph equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm packing (or a column with equivalent performance).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 - 2.0 mL/minute.
-
Detection Wavelength: 214 nm or 220 nm.[9]
-
Injection Volume: 5 - 10 µL.
2. Mobile Phase Preparation:
-
Mobile Phase A: A filtered and degassed mixture of water (adjusted to pH 2.5 with phosphoric acid) and acetonitrile (e.g., in a 67:34 ratio).[7]
-
Mobile Phase B (for gradient elution): Acetonitrile.[9]
-
The exact composition and gradient profile may vary depending on the specific pharmacopeial method being followed.
3. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50).
-
Test Solution (Sample): Prepare a solution of the Ibuprofen substance to be examined in the diluent to a final concentration of approximately 5 mg/mL.
-
Reference Solution A (Ibuprofen): Accurately weigh and dissolve a quantity of Ibuprofen CRM in the diluent to obtain a known concentration (e.g., 0.2 mg/mL).
-
Reference Solution B (System Suitability): Prepare a solution containing a known concentration of Ibuprofen CRM and relevant impurity CRMs (e.g., Ibuprofen Related Compound C) in the diluent. This is used to verify the resolution and performance of the chromatographic system.[2]
-
Reference Solution C (Impurity Standard): Prepare a solution of the specific impurity CRM, such as this compound, in the diluent to a known concentration (e.g., 0.005 mg/mL).
4. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank.
-
Inject Reference Solution B (System Suitability) and verify that the system suitability requirements (e.g., resolution between Ibuprofen and the main impurity peak) are met. The resolution should be not less than 2.0.[7]
-
Inject Reference Solution A and Reference Solution C.
-
Inject the Test Solution.
-
Record the chromatograms for a run time that allows for the elution of all relevant impurities.
5. Data Analysis:
-
Identify the peaks in the chromatogram of the Test Solution by comparing their retention times with those of the standards.
-
Calculate the percentage of each impurity in the Ibuprofen sample using the peak areas and the known concentrations of the CRMs. The general formula for calculation is:
% Impurity = (Area of Impurity in Sample / Area of Impurity in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows associated with the use of CRMs in pharmaceutical quality control.
Caption: Relationship between the API and its impurities.
Caption: Workflow for using CRMs in HPLC analysis.
References
- 1. ajpamc.com [ajpamc.com]
- 2. lcms.cz [lcms.cz]
- 3. uspnf.com [uspnf.com]
- 4. researchgate.net [researchgate.net]
- 5. Ph Eur Monograph for Ibuprofen Related Substances | Phenomenex [phenomenex.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
A Comparative Guide to Analytical Methods for Detecting Impurities in Ibuprofen API
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of impurities in ibuprofen Active Pharmaceutical Ingredient (API). Ensuring the purity of ibuprofen is critical for its safety and efficacy as a widely used nonsteroidal anti-inflammatory drug (NSAID). This document outlines the performance of common analytical techniques, supported by experimental data, to assist researchers and quality control professionals in selecting the most appropriate methods for their needs.
Comparison of Analytical Methods
The selection of an analytical method for ibuprofen impurity profiling depends on several factors, including the specific impurities to be detected, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed techniques due to their high resolution and sensitivity. Spectroscopic methods like UV-Visible and FTIR are often used for identification and quantification of the bulk API but can also be adapted for specific impurity analysis.
The following table summarizes the performance characteristics of different analytical methods based on published data.
| Analytical Method | Impurity/Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Citation |
| HPLC/UPLC | Ibuprofen Related Compound C | - | - | - | - | [1][2] |
| Unknown Ibuprofen Impurity | 0.03 µg/mL | 0.05 µg/mL | 0.05-0.5 µg/mL | 98-102 | [3] | |
| Ibuprofen and related impurities | - | ≤ 1 µg/mL | up to 500 µg/mL | - | [4][5] | |
| Gas Chromatography (GC) | Impurity F | 2.5 mg/L | - | - | - | [6] |
| Ibuprofen | 0.6 µg/mL | 1.8 µg/mL | 2-10 µg/mL | 96-98 | [7] | |
| Ibuprofen (without derivatization) | 0.8 ng/mL | 2.6 ng/mL | 0.8-70 µg/mL | - | [8] | |
| FTIR Spectroscopy | Ibuprofen | - | - | 0.2-1.5 w/w % | 99.7-100.5 | [9] |
| 4-isobutylacetophenone (IKP) | 4.62x10⁻³ % p/v | - | - | - | [10] | |
| UV-Visible Spectroscopy | Ibuprofen | - | - | 10-50 µg/mL | ~100 | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are protocols for some of the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Ibuprofen and Related Impurities
This method is based on the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) compendial methods.[4]
-
Chromatographic System:
-
Column: Ascentis® Express C18, 150 x 4.6 mm I.D., 2.7 µm particle size.[4]
-
Mobile Phase:
-
Gradient:
-
0-3 min: 48% A, 52% B
-
3-13 min: Gradient to 15% A, 85% B
-
13-16 min: Hold at 15% A, 85% B
-
-
Flow Rate: 1 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detector: Diode Array Detector (DAD) at 220 nm and 254 nm.[4]
-
-
Sample Preparation:
Gas Chromatography (GC) for the Determination of Impurity F
This method is suitable for the analysis of volatile impurities.[6]
-
Chromatographic System:
UV-Visible Spectrophotometry for Ibuprofen Identification
This is a rapid method for the identification of ibuprofen based on its UV absorption profile.[12]
-
Apparatus: UV-Visible spectrophotometer.
-
Sample Preparation:
-
Analysis:
-
Scan the spectrum and verify the presence of absorption maxima at approximately 264 nm and 272 nm, and a shoulder at 258 nm.[12]
-
Calculate the ratio of absorbances A₂₆₄/A₂₅₈ and A₂₇₂/A₂₅₈ to confirm they fall within the monograph-specified ranges (e.g., 1.20 – 1.30 and 1.00 – 1.10, respectively, as per one study).[12]
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of analyzing impurities in ibuprofen API and the classification of the analytical methods.
Caption: General workflow for ibuprofen API impurity analysis.
References
- 1. uspnf.com [uspnf.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.cn]
- 5. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Utilization of green ATR-FTIR spectroscopic method for quantitative analysis of Ibuprofen tablets [pharmacia.pensoft.net]
- 10. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Comparative Efficacy of 1-(4-Isobutylphenyl)propan-1-one Derivatives: An In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of various 1-(4-Isobutylphenyl)propan-1-one derivatives. This class of compounds, structurally related to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, has garnered significant interest for its potential therapeutic applications, ranging from anti-inflammatory and analgesic to anticancer activities. This document summarizes key experimental data, provides detailed methodologies for the cited assays, and visualizes relevant biological pathways to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Data Summary
The following tables present a consolidated view of the biological activities of different this compound derivatives based on available experimental data.
Table 1: Anticancer Activity of Benzoxazole Derivatives of this compound
A study by Kumar et al. (2022) explored the in vitro anticancer activity of a series of 1-(2-(substitutedthio)-4-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one analogues against human breast cancer cell lines, MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Doxorubicin, a commonly used chemotherapy agent, was used as a standard reference.[1]
| Compound ID | Substitution on Thio-benzoxazole Moiety | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. MDA-MB-231 |
| 7h | 3-Trifluoromethylbenzyl | 8.92 ± 0.91 | 7.54 ± 0.95 |
| 7j | 4-Chlorobenzyl | 9.14 ± 8.22 | 10.51 ± 0.87 |
| 7g | 2-Trifluoromethylbenzyl | 12.19 ± 1.33 | 12.19 ± 1.17 |
| 7i | 4-Fluorobenzyl | 14.23 ± 1.12 | 8.78 ± 0.58 |
| Doxorubicin (Standard) | - | 9.29 ± 1.02 | 7.68 ± 5.36 |
Data sourced from Kumar et al. (2022).[1]
Table 2: Anti-inflammatory Activity of 1,2,3-Triazole Derivatives of this compound
Research by Kumar et al. (2016) investigated the in vivo anti-inflammatory effects of novel 1-(4-((1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one derivatives using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at various time points after administration of a 10 mg/kg dose of the compounds.[2]
| Compound ID | Substitution on Triazole Moiety | % Inhibition at 3h | % Inhibition at 4h | % Inhibition at 5h |
| 13o | 4-Nitrobenzyl | 94.01 | 96.35 | 95.62 |
| 13l | 4-Nitrophenyl | 90.59 | 93.43 | 93.12 |
| 13g | Phenyl | 85.40 | 91.24 | 89.78 |
| 13c | 4-Chlorophenyl | 82.48 | 87.59 | 84.67 |
| Ibuprofen (Standard) | - | 93.16 | 95.62 | 95.62 |
Data sourced from Kumar et al. (2016).[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Preparation: Wistar rats of either sex (150-200 g) are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds and the standard drug (e.g., Ibuprofen) are administered orally or intraperitoneally at a specified dose (e.g., 10 mg/kg body weight). A control group receives the vehicle only.
-
Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[2]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2, 4, 8, 16, 32, 64, and 128 μM) and the standard drug (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of IC₅₀: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability versus the concentration of the compound.[1]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological activities of this compound derivatives.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflows for Efficacy Evaluation.
References
- 1. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 1-(4-Isobutylphenyl)propan-1-one Utilizing qNMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-(4-Isobutylphenyl)propan-1-one. The information presented herein is intended for research use only and aims to assist in selecting the most appropriate analytical methodology.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[1][2][3] This guide provides a detailed protocol for the qNMR analysis of this compound and compares its performance with the more traditional chromatographic techniques of HPLC and GC.
Methodology Comparison
The selection of an analytical technique for purity assessment depends on various factors, including the required accuracy, precision, and the nature of potential impurities.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[1] | Separation based on polarity, UV absorbance detection.[1] | Separation based on volatility and polarity, flame ionization detection.[4] |
| Quantitation | Absolute (primary ratio method).[1][5] | Relative (requires a specific reference standard). | Relative (requires a specific reference standard). |
| Selectivity | Excellent for proton-containing molecules; potential for signal overlap. | Good for separating closely related structures and isomers.[1] | High resolution for volatile and semi-volatile compounds.[4] |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
| Typical Impurities Detected | All proton-containing impurities.[1] | Non-volatile and semi-volatile organic impurities.[1] | Volatile and semi-volatile organic impurities.[1][4] |
Table 1: Comparison of Analytical Techniques for Purity Assessment. This table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the analysis of this compound.
Quantitative Data Summary
The following table presents representative data from the purity assessment of a single batch of this compound using the three analytical techniques.
| Method | Purity (%) | Standard Deviation (±) | Relative Standard Deviation (%) |
| qNMR | 99.25 | 0.08 | 0.08 |
| HPLC-UV | 99.18 | 0.15 | 0.15 |
| GC-FID | 99.31 | 0.12 | 0.12 |
Table 2: Purity Assessment Results for this compound. The data represents the mean of three independent measurements for each technique.
Experimental Protocols
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).
Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (at least 5 times the longest T₁ of both the analyte and internal standard).
-
Number of Scans (ns): 16
-
Acquisition Time (aq): 4 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired FID with a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and the singlet of maleic acid.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-15 min: 60% B
-
15-25 min: 60-80% B
-
25-30 min: 80% B
-
30-31 min: 80-60% B
-
31-40 min: 60% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
UV Detection: 254 nm.
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of acetonitrile (1 mg/mL).
-
Further dilute to an appropriate concentration for analysis.
Purity Calculation: The purity is determined by the area percentage method, comparing the peak area of the main component to the total area of all observed peaks.
Instrumentation: A GC system with a Flame Ionization Detector (FID).
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
Injector Temperature: 250 °C.
Detector Temperature: 280 °C.
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
Purity Calculation: The purity is calculated using the area percent method, where the peak area of the analyte is compared to the total area of all peaks in the chromatogram.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the qNMR purity assessment and the logical relationship between the compared analytical techniques.
Figure 1: qNMR Experimental Workflow. This diagram outlines the key steps involved in the purity determination of this compound using qNMR.
Figure 2: Logical Relationship of Analytical Techniques. This diagram illustrates the relationship between qNMR, HPLC, and GC as orthogonal methods for a comprehensive purity assessment.
References
A Comparative Guide to HPLC Method Development for the Separation of Ibuprofen and Its Impurities
In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like ibuprofen is paramount. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for separating and quantifying ibuprofen from its process-related impurities and degradation products. This guide provides a comparative analysis of various reversed-phase HPLC (RP-HPLC) methods, offering insights into optimizing separation for researchers, scientists, and drug development professionals.
Comparative Analysis of HPLC Methods
The separation of ibuprofen and its impurities is typically achieved using C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier, most commonly acetonitrile. The choice of chromatographic parameters significantly impacts the resolution, selectivity, and analysis time. Below is a comparison of several published methods.
| Parameter | Method 1 (Pharmacopeia-like) | Method 2 (Comprehensive Impurity Profiling) [1] | Method 3 (Isocratic) [2] |
| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm | Agilent ZORBAX Eclipse Plus C18, 250 x 4.6 mm, 5 µm | Kromasil C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water | 10 mM Sodium phosphate buffer (pH 6.9) | Water (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | 0.1% Phosphoric acid in acetonitrile | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient | Isocratic (45:55 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C | 35 °C |
| Detection | 220 nm, 254 nm | 214 nm | 254 nm |
| Key Feature | Slower gradient to maximize separation and minimize baseline drift at low UV wavelengths. | Developed to simultaneously determine ibuprofen and 17 related compounds.[1] | A simpler isocratic method suitable for routine analysis of specific known impurities.[2] |
Detailed Experimental Protocols
Method 1: Pharmacopeia-like Gradient Method
This method is similar to compendial methods described by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) and is suitable for the analysis of ibuprofen and its related compounds.
-
Chromatographic Conditions:
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm
-
Mobile Phase:
-
A: 0.1% phosphoric acid in water
-
B: 0.1% phosphoric acid in acetonitrile
-
-
Gradient Program:
-
0-3 min: 52% B
-
3-13 min: 52-85% B
-
13-16 min: 85% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 220 nm and 254 nm
-
Injection Volume: 7 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile and water (50:50)
-
Standard Concentration: 0.4 mg/mL of Ibuprofen
-
Resolution Solution: 0.07 mg/mL of each compound
-
Method 2: Comprehensive Impurity Profiling Gradient Method
This validated RP-HPLC method was developed for the simultaneous determination of ibuprofen and 17 of its related compounds, including chemical process impurities and degradation products.[1]
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 10 mM Sodium phosphate buffer (pH 6.9)
-
B: Acetonitrile
-
-
Gradient Program:
-
0 min: 18% B
-
A detailed gradient table would be required from the original publication for full replication.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detector Wavelength: 214 nm
-
-
Sample Preparation:
-
Standard Solution: A stock solution containing ibuprofen and the 17 impurities is prepared and diluted to the desired concentration. For example, 0.5 mg/mL ibuprofen spiked with impurities at a 0.1% level.[1]
-
Method 3: Isocratic Method for Related Substances
This method is a simpler, isocratic approach for the determination of related substances in ibuprofen raw materials and pharmaceutical preparations.[2]
-
Chromatographic Conditions:
-
Column: Kromasil C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a 45:55 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector Wavelength: 254 nm
-
-
Sample Preparation:
-
Solutions of ibuprofen raw material or its preparations are prepared in the mobile phase.
-
Visualizing the HPLC Method Development Workflow
The process of developing a robust HPLC method for impurity profiling follows a logical sequence of steps, from initial planning to final validation.
Caption: Workflow for HPLC method development and validation.
References
A Comparative Analysis of the Bioactivity of Ibuprofen and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and its key synthetic precursors. While extensive data exists for ibuprofen, a notable scarcity of publicly available experimental data on the biological activities of its precursors presents a significant challenge for a direct comparative performance assessment. This report summarizes the known bioactivity of ibuprofen, outlines the standard synthesis pathways, and details the experimental protocols that would be employed to evaluate the bioactivity of its precursors.
Introduction to Ibuprofen and its Mechanism of Action
Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a cornerstone in the management of pain, inflammation, and fever.[1] Its therapeutic effects are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2] The inhibition of COX-2 is largely responsible for the analgesic and anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with potential gastrointestinal side effects.[1]
Synthesis of Ibuprofen and its Key Precursors
The industrial synthesis of ibuprofen has evolved to improve efficiency and reduce environmental impact. The most common methods start with isobutylbenzene. A key intermediate in many synthetic routes is 4'-isobutylacetophenone. Other notable precursors or intermediates in various synthetic strategies include 2-(4-isobutylphenyl)propanal (ibuprofen aldehyde) and 2-(4-isobutylphenyl)propanenitrile (ibuprofen nitrile).
Comparative Bioactivity Data: A Research Gap
A thorough review of the scientific literature reveals a significant gap in the direct comparative bioactivity data between ibuprofen and its primary precursors. Most available research focuses on the synthesis of ibuprofen itself or the biological activities of various ibuprofen derivatives designed to enhance its therapeutic properties. There is a lack of published studies that specifically quantify the anti-inflammatory or cytotoxic effects of isobutylbenzene, 4'-isobutylacetophenone, ibuprofen aldehyde, or ibuprofen nitrile in direct comparison to ibuprofen.
While isobutylbenzene is a known industrial chemical, its specific anti-inflammatory properties are not well-documented in the context of direct comparison to ibuprofen. Similarly, 4'-isobutylacetophenone is primarily regarded as a synthetic intermediate, and its intrinsic biological activity related to inflammation has not been extensively studied.
To address this knowledge gap, the following sections detail the standard experimental protocols that would be necessary to generate the comparative data required for a comprehensive bioactivity assessment.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay is fundamental for determining the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Principle: The assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The concentration of the compound that causes 50% inhibition of enzyme activity is determined as the IC50 value.
Materials and Reagents:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (Ibuprofen and its precursors)
-
Reference standards (e.g., Celecoxib for COX-2 selectivity)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference standards at various concentrations.
-
In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds to the respective wells and pre-incubate to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a suitable stopping agent.
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration compared to the control.
-
Determine the IC50 value from the dose-response curve.
Cell Viability (Cytotoxicity) Assay
This assay is crucial for assessing the potential toxicity of the compounds on cells, particularly immune cells involved in the inflammatory response.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line (or other relevant immune cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Ibuprofen and its precursors)
-
Lipopolysaccharide (LPS) for inducing an inflammatory response (optional)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration that causes 50% reduction in cell viability).
Data Presentation
The following tables are structured to present the necessary quantitative data for a comprehensive comparison. Due to the aforementioned data gap, these tables are presented as templates for future research.
Table 1: Comparative Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Ibuprofen | Data Available | Data Available | Data Available |
| Isobutylbenzene | Data Not Available | Data Not Available | Data Not Available |
| 4'-Isobutylacetophenone | Data Not Available | Data Not Available | Data Not Available |
| 2-(4-isobutylphenyl)propanal | Data Not Available | Data Not Available | Data Not Available |
| 2-(4-isobutylphenyl)propanenitrile | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparative Cytotoxicity on RAW 264.7 Macrophages
| Compound | IC50 (µM) after 24h |
| Ibuprofen | Data Available |
| Isobutylbenzene | Data Not Available |
| 4'-Isobutylacetophenone | Data Not Available |
| 2-(4-isobutylphenyl)propanal | Data Not Available |
| 2-(4-isobutylphenyl)propanenitrile | Data Not Available |
Visualizations
Ibuprofen Signaling Pathway
The primary mechanism of action for ibuprofen involves the inhibition of the COX enzymes within the arachidonic acid cascade.
Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for Bioactivity Comparison
This workflow outlines the logical steps for a comparative study of ibuprofen and its precursors.
References
Comparative Guide to Cross-Validation of Spectroscopic Data for Synthesized Ketones
For researchers, scientists, and drug development professionals, the accurate and precise characterization of synthesized ketones is a critical step in ensuring the quality, safety, and efficacy of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for elucidating the structure and purity of these compounds. When coupled with robust chemometric methods like cross-validation, these techniques can provide quantitative models for predicting key properties of synthesized ketones. This guide offers an objective comparison of the performance of these spectroscopic methods, supported by experimental data and detailed protocols for cross-validation.
Data Presentation: A Comparative Analysis of Spectroscopic Techniques
The selection of a spectroscopic technique for the analysis of synthesized ketones often depends on the specific analytical goal, whether it is structural confirmation, purity determination, or quantitative analysis of reaction kinetics. The following table summarizes the quantitative performance of NMR, IR, and MS for the analysis of ketones, with a focus on cross-validated models where data is available.
| Spectroscopic Technique | Key Quantitative Parameters | Typical Performance Metrics | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) | Purity, Concentration, Isomeric Ratio | - High accuracy and precision (measurement uncertainty < 1.5%)[1][2]- Wide dynamic range (up to 5000:1)[3]- Excellent linearity (correlation coefficient > 0.999)[2] | - Provides detailed structural information- Inherently quantitative without the need for identical reference standards- Non-destructive | - Relatively low sensitivity compared to MS- Complex spectra for large molecules or mixtures- Higher instrumentation cost |
| Infrared (IR) Spectroscopy | Reaction Monitoring, Functional Group Quantification | - High accuracy for origin identification models (e.g., 91.9% for a PLS-NN model) | - Fast and non-destructive- Provides information about functional groups and chemical bonds- Can be used for in-line process monitoring[4] | - Spectral overlap can complicate quantitative analysis- Less structural information compared to NMR- Sensitive to sample matrix effects |
| Mass Spectrometry (MS) | Molecular Weight Determination, Impurity Profiling, Quantification | - High accuracy and precision for quantitative assays (e.g., recovery of 85-115% and inter-day imprecision < 10% for a validated LC-MS/MS assay)[5] | - Unmatched sensitivity (detection in the picomolar to femtomolar range)- Provides molecular weight and fragmentation information- Can be coupled with chromatographic techniques for complex mixture analysis | - Destructive technique- Isomers can be difficult to distinguish without fragmentation analysis- Matrix effects can suppress ion signals |
Mandatory Visualization: Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for synthesized ketones. This process is essential for building robust and predictive chemometric models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and reliability of spectroscopic data analysis. The following protocols outline the key steps for acquiring and cross-validating spectroscopic data for synthesized ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the synthesized ketone and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For quantitative NMR (qNMR), a known amount of an internal standard with a non-overlapping signal is added.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay (5 times the longest T1) between pulses to allow for full magnetization recovery.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For qNMR, carefully integrate the signals of the analyte and the internal standard.
-
Cross-Validation (for chemometric models):
-
Data Matrix Creation: Create a data matrix where each row represents a sample and each column represents a variable (e.g., chemical shift, integral value).
-
Model Building: Use a chemometric method such as Principal Component Analysis (PCA) for exploratory analysis or Partial Least Squares (PLS) regression for quantitative prediction.[6]
-
Cross-Validation Procedure: Employ a cross-validation technique like k-fold or leave-one-out to assess the model's predictive performance. For each fold, the model is trained on a subset of the data and tested on the held-out data.
-
Performance Evaluation: Calculate metrics such as the Root Mean Square Error of Cross-Validation (RMSECV) and the coefficient of determination (R²) to evaluate the model's accuracy and robustness.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl, KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Solutions can be analyzed in a liquid cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
-
Data Processing: The primary data processing step is the conversion of the interferogram to a spectrum via Fourier transform. Baseline correction and normalization may also be applied.
-
Cross-Validation (for chemometric models):
-
Data Matrix Creation: Construct a data matrix with samples as rows and wavenumbers (or spectral regions) as columns.
-
Model Building: Apply chemometric models like PCA or PLS to the spectral data.[4]
-
Cross-Validation Procedure: Perform k-fold or leave-one-out cross-validation to evaluate the model's ability to predict properties of interest (e.g., concentration, isomeric ratio).
-
Performance Evaluation: Assess the model's performance using RMSECV and R².
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the synthesized ketone in a suitable volatile solvent. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC inlet. For direct infusion, the sample solution is introduced directly into the ion source.
-
Data Acquisition: Acquire mass spectra using an appropriate ionization technique (e.g., electron ionization, electrospray ionization). The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Processing: The raw data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. Peak picking and integration are performed.
-
Cross-Validation (for quantitative models):
-
Data Matrix Creation: For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. For more complex datasets, a data matrix can be created with samples as rows and selected ion intensities as columns.
-
Model Building: Develop a regression model to relate the ion intensities to the concentration of the ketone.
-
Validation: For quantitative methods, validation includes assessing linearity, accuracy, precision, and limits of detection and quantification.[5] While full cross-validation is less common for traditional quantitative MS, it can be applied to more complex datasets, such as those from metabolomics studies involving ketones.
-
Performance Evaluation: Evaluate the model's performance based on the validation parameters mentioned above.
-
References
- 1. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-(4-Isobutylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(4-Isobutylphenyl)propan-1-one (also known as 4'-Isobutylpropiophenone), a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs such as ibuprofen.[1] Due to the limited availability of specific hazard data for this compound, a cautious approach based on the safety information for structurally similar chemicals and general principles of laboratory safety is imperative.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.
-
Toxicity: The toxicological properties have not been fully investigated.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.[3] |
| Hand Protection | Chemically resistant gloves are required. Given its ketone structure, butyl rubber or specialized ketone-resistant gloves (e.g., those with PVA coating) are recommended. Nitrile or neoprene gloves may be suitable for incidental contact but should be checked against the manufacturer's chemical resistance guide.[3] |
| Body Protection | A flame-resistant lab coat must be worn and kept fully buttoned. Long pants and closed-toe shoes are mandatory.[3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3] If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Pre-Handling Checks:
-
Ensure a certified chemical fume hood is fully operational.[3]
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Never work alone when handling this compound.[3]
-
Clearly label all containers with the chemical name, "this compound," and appropriate hazard warnings (e.g., "Corrosive," "Handle with Caution").[3]
2. Handling the Compound:
-
Conduct all weighing and manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Use appropriate, clean, and dry glassware.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
3. Storage:
-
Store in a tightly closed, properly labeled container.[3]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Consider storing in a locked cabinet to restrict access.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Use a dedicated, labeled hazardous waste container for solid and liquid waste.
2. Disposal Procedure:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Handling this compound
Caption: Workflow from preparation to disposal for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
